Daphnenone
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-5-phenylpent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-16-12-10-15(11-13-16)17(19)9-5-4-8-14-6-2-1-3-7-14/h1-3,5-7,9-13,18H,4,8H2/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELZXQFUMCJJML-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=C/C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318320 | |
| Record name | Daphnenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936006-13-2 | |
| Record name | Daphnenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936006-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daphnenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Technical Guide to the Isolation and Characterization of Daphnenone from Daphne odora Thunb.
This document provides a comprehensive, in-depth guide for the isolation, purification, and structural elucidation of daphnenone, a cytotoxic phenolic constituent, from the stem bark of Daphne odora Thunb.[1][2]. This guide is intended for researchers, natural product chemists, and drug development professionals. The methodologies described herein are grounded in established phytochemical principles and are designed to be self-validating, ensuring reproducibility and scientific rigor. We will move beyond a simple recitation of steps to explain the underlying rationale for key experimental choices, from solvent selection to the deployment of multi-stage chromatographic techniques.
Introduction: The Phytochemical Potential of Daphne odora
The genus Daphne (family Thymelaeaceae) encompasses a range of evergreen shrubs with a rich history in traditional Chinese medicine. The roots, leaves, and flowers of species like Daphne odora have been used to treat conditions such as pain, skin diseases, and rheumatism[3][4][5]. Modern phytochemical investigations have revealed that Daphne species are a prolific source of diverse secondary metabolites, including bioactive coumarins, flavonoids, lignans, and diterpenoids[6][7][8].
Among these constituents is daphnenone , a phenolic compound first isolated from the stem bark of Daphne odora Thunb. var. marginata[1]. Preliminary studies have demonstrated that daphnenone exhibits potent cytotoxic activity against various human tumor cell lines, including K562 (leukemia), A549 (lung), MCF-7 (breast), LOVO (colon), and HepG2 (liver)[1]. This bioactivity marks daphnenone as a compound of significant interest for further investigation in oncology and drug discovery programs.
This guide outlines a robust and logical workflow for obtaining daphnenone in high purity, suitable for detailed biological evaluation and further chemical studies.
Strategic Overview of the Isolation Workflow
The successful isolation of a target natural product is a multi-step process that systematically reduces the complexity of the initial plant extract. Our strategy is predicated on a logical progression from crude extraction to high-resolution purification, with analytical verification at each critical stage.
Figure 1: High-level workflow for the isolation of daphnenone.
Phase 1: Plant Material Preparation and Crude Extraction
The quality of the starting material is paramount to the success of any isolation project.
3.1. Collection and Preparation
-
Plant Material: The stem bark of Daphne odora Thunb. is the reported source of daphnenone[1]. Proper botanical identification by a qualified taxonomist is a critical first step to ensure the correct species is used.
-
Processing: The collected stem bark should be washed to remove debris, air-dried in a shaded, well-ventilated area to prevent microbial degradation and decomposition of phytochemicals, and then pulverized into a coarse powder to maximize the surface area for efficient solvent extraction.
3.2. Solvent Extraction: Rationale and Protocol
The objective of this step is to efficiently extract a broad range of secondary metabolites, including the target compound daphnenone, from the plant matrix.
-
Expertise & Causality: Methanol is an excellent choice for the initial extraction. Its high polarity allows it to penetrate plant cell walls and solubilize a wide spectrum of compounds, from polar glycosides to moderately non-polar aglycones[9][10]. While ethanol is a viable alternative, methanol often provides slightly higher yields for phenolic compounds. Acetone is also effective, particularly for flavonoids and phenolics, but methanol is generally more cost-effective for large-scale extractions[10].
Protocol 3.2.1: Cold Maceration with Methanol
-
Maceration: Submerge 1 kg of the dried, powdered stem bark of D. odora in 5 L of analytical grade methanol in a large glass container.
-
Agitation: Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation. Shaking helps to disrupt the concentration gradient at the solid-liquid interface, promoting efficient extraction.
-
Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the marc (solid plant residue) from the methanol extract.
-
Re-extraction: Repeat the extraction process on the marc two more times with fresh methanol to ensure exhaustive extraction of the target compounds.
-
Concentration: Combine the methanol filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This gentle heating prevents thermal degradation of sensitive phytochemicals. The result is a dark, viscous crude methanol extract.
Phase 2: Fractionation by Solvent Partitioning
The crude extract contains a vast array of compounds with varying polarities. Liquid-liquid partitioning is a fundamental technique used to separate these compounds into broad fractions, thereby simplifying the subsequent chromatographic steps.
-
Expertise & Causality: This process exploits the differential solubility of compounds in two immiscible liquid phases. By sequentially partitioning the aqueous suspension of the crude extract with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol), we can segregate compounds. Non-polar compounds (fats, waxes) will partition into the n-hexane layer, compounds of intermediate polarity like daphnenone will move to the ethyl acetate layer, and highly polar compounds (e.g., glycosides) will remain in the aqueous or n-butanol layers.
Figure 2: Workflow for solvent-solvent partitioning.
Protocol 4.1: Sequential Liquid-Liquid Partitioning
-
Suspension: Suspend the dried crude methanol extract (e.g., 100 g) in 1 L of distilled water.
-
Hexane Partition: Transfer the aqueous suspension to a 2 L separatory funnel and add 1 L of n-hexane. Shake vigorously for 5 minutes and allow the layers to separate. Drain the lower aqueous layer and collect the upper n-hexane layer. Repeat this process three times. Combine the n-hexane fractions and evaporate the solvent to yield the n-hexane fraction.
-
Ethyl Acetate Partition: To the remaining aqueous layer in the separatory funnel, add 1 L of ethyl acetate. Repeat the partitioning process as described in step 2. The combined ethyl acetate fractions, upon evaporation, will yield the ethyl acetate fraction, which is expected to be enriched with daphnenone.
-
n-Butanol Partition: To the final aqueous layer, add 1 L of n-butanol and repeat the partitioning process. This will yield the n-butanol fraction. The remaining layer is the final aqueous fraction.
-
Drying: Dry all resulting fractions in vacuo and store at 4°C. The ethyl acetate fraction is the primary candidate for further purification.
Phase 3: Chromatographic Purification Cascade
This phase employs a series of chromatographic techniques with orthogonal separation mechanisms to isolate daphnenone from the complex ethyl acetate fraction.
5.1. Silica Gel Adsorption Chromatography
-
Expertise & Causality: Silica gel is a polar stationary phase. Separation is based on the principle of adsorption, where polar compounds in the mobile phase adsorb more strongly to the silica gel and thus elute later than non-polar compounds. A gradient elution, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is used to sequentially elute compounds of increasing polarity.
Protocol 5.1.1: Gradient Elution Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (e.g., 5 cm diameter, 60 cm length) to create a uniform stationary phase bed.
-
Sample Loading: Dissolve the ethyl acetate fraction (e.g., 10 g) in a minimal amount of methanol, adsorb it onto a small amount of silica gel (approx. 20 g), and dry it completely. Carefully load this dry powder onto the top of the packed column.
-
Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20 n-hexane:EtOAc, and so on).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 250 mL) and monitor their composition using Thin Layer Chromatography (TLC).
-
Pooling: Combine fractions with similar TLC profiles. The fractions containing the target compound (identified by a reference spot if available, or by subsequent analysis) are pooled and concentrated for the next purification step.
5.2. Sephadex LH-20 Size Exclusion Chromatography
-
Expertise & Causality: Sephadex LH-20 is a lipophilic dextran gel used for size-exclusion and partition chromatography in organic solvents. It effectively separates small molecules based on their size and polarity. It is particularly useful for removing polymeric materials and separating phenolic compounds, which may have similar polarities but different molecular weights. Using methanol as the mobile phase, smaller molecules can penetrate the pores of the gel and have a longer elution path, while larger molecules are excluded and elute faster.
Protocol 5.2.1: Gel Filtration
-
Column Preparation: Swell Sephadex LH-20 gel in methanol for at least 3 hours, then pack it into a column. Equilibrate the column by washing it with several column volumes of methanol.
-
Sample Application: Dissolve the daphnenone-rich fraction from the silica gel step in a minimal volume of methanol and carefully apply it to the top of the Sephadex column.
-
Isocratic Elution: Elute the column with 100% methanol at a steady flow rate.
-
Fraction Monitoring: Collect fractions and monitor them via TLC or analytical HPLC to identify those containing the purified daphnenone. Pool the pure fractions and evaporate the solvent.
5.3. High-Resolution Purification (Optional but Recommended)
For achieving analytical-grade purity (>98%), a final high-resolution step is often necessary. High-Performance Countercurrent Chromatography (HSCCC) is an excellent choice as it avoids irreversible adsorption to a solid support, leading to high recovery[11][12]. Alternatively, preparative Reverse-Phase HPLC (Prep-RP-HPLC) can be used.
Phase 4: Structural Elucidation and Purity Assessment
Once a compound is isolated, its chemical structure must be unequivocally confirmed and its purity determined. This is achieved through a combination of spectroscopic and chromatographic methods[13][14].
6.1. Spectroscopic Analysis
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the isolated compound. High-Resolution MS (HR-MS) provides the exact mass, allowing for the determination of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are the most powerful tools for determining the structure of organic molecules. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide detailed information about the molecular skeleton and the connectivity of atoms[15]. 2D-NMR experiments (e.g., COSY, HSQC, HMBC) are used to assemble the complete structure.
| Spectroscopic Data for Daphnenone | |
| Technique | Reported Data |
| HR-ESI-MS | m/z [M+H]⁺ (Data to be obtained experimentally, confirms molecular formula) |
| ¹H-NMR (in CDCl₃) | Specific chemical shifts (δ in ppm) and coupling constants (J in Hz) are unique fingerprints. Key signals would correspond to aromatic protons, olefinic protons, and methoxy groups if present.[1] |
| ¹³C-NMR (in CDCl₃) | Provides the number of unique carbon atoms and their chemical environment (e.g., C=O, C-O, aromatic C, aliphatic C).[1] |
Note: Specific NMR shift values must be compared directly with the primary literature that first reported the isolation[1].
6.2. Purity Determination
-
Expertise & Causality: Analytical High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of an isolated compound[16][17]. A reversed-phase C18 column is typically used. The sample is injected and eluted with a mobile phase (e.g., a gradient of acetonitrile and water). A pure compound should ideally appear as a single, sharp, and symmetrical peak in the chromatogram. The purity is calculated based on the peak area percentage at a specific wavelength (e.g., 254 nm).
Conclusion
The isolation of daphnenone from Daphne odora is a systematic process that leverages fundamental principles of phytochemistry. The workflow presented here, progressing from optimized extraction and partitioning to a multi-stage chromatographic cascade, provides a reliable pathway to obtain this cytotoxic compound in high purity. Each step is designed with a clear scientific rationale, ensuring that researchers can confidently replicate and, if necessary, adapt this methodology. The confirmed cytotoxic potential of daphnenone underscores the importance of its successful isolation for advancing natural product-based drug discovery research[1][6].
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Ma, W., et al. (2021). Design of Experiments-Based Optimization of Flavonoids Extraction from Daphne genkwa Flower Buds and Flavonoids Contents at Different Blooming Stages. Molecules. Available at: [Link]
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He, W., et al. (2019). A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies. Molecules. Available at: [Link]
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Yin, Z., et al. (2024). Bioactive daphnane diterpenes from the flower buds of Daphne genkwa (Thymelaeaceae). Natural Product Research. Available at: [Link]
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Barbulova, A., et al. (2018). Cold Stress Damage, Banished: Daphne odora Extract Improves Skin Moisture and Healing. Cosmetics & Toiletries. Available at: [Link]
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Kim, J. H., et al. (2023). Identification of Daphnane Diterpenoids from Wikstroemia indica Using Liquid Chromatography with Tandem Mass Spectrometry. Molecules. Available at: [Link]
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Rauf, A., et al. (2022). Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials. Biomedicine & Pharmacotherapy. Available at: [Link]
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Venditti, A., et al. (2021). Phytochemical Analysis and Biological Activities of the Ethanolic Extract of Daphne sericea Vahl Flowering Aerial Parts Collected in Central Italy. Plants. Available at: [Link]
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Kim, J. H., et al. (2024). Identification of Daphnane Diterpenoids from Flower Buds and Blooming Flowers of Daphne odora Using UHPLC-Q-Exactive-Orbitrap MS. Molecules. Available at: [Link]
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Csepregi, R., et al. (2016). Chromatographic methods for the identification of flavonoids. Auctores Publishing. Available at: [Link]
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Han, A. R., et al. (2016). Separation and purification of three flavonoids from daphne genkwa Sieb. et Zucc.: Comparison in performance between medium-pressure liquid chromatography and high-speed countercurrent chromatography. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
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Kim, J. H., et al. (2024). Identification of Daphnane Diterpenoids from Flower Buds and Blooming Flowers of Daphne odora Using UHPLC-Q-Exactive-Orbitrap MS. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). The chemical structure of daphnetin. [Image]. Available at: [Link]
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Giraud, S., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules. Available at: [Link]
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Liu, Y. B., et al. (2022). Rapid isolation of cytotoxic daphnane diterpenoids from Daphne altaica Pall. using MS-DIAL. Phytochemical Analysis. Available at: [Link]
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The Occurrence, Biosynthesis, and Isolation of Daphnenone: A Technical Guide for Natural Product Researchers
Introduction: The Significance of Daphnenone and its Structural Congeners
Daphnenone belongs to the daphnane-type diterpenoids, a class of structurally complex natural products characterized by a distinctive 5/7/6 tricyclic carbon skeleton.[1] These compounds, primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families, have garnered significant attention from the scientific community due to their wide spectrum of potent biological activities.[2] Various daphnane diterpenoids have demonstrated promising anti-HIV, anticancer, and neurotrophic properties in preclinical studies, making them valuable lead compounds in drug discovery and development.[3][4] This guide provides an in-depth overview of the natural plant sources of daphnenone, its biosynthesis, detailed methodologies for its extraction and characterization, and a summary of its known biological significance, tailored for researchers in natural product chemistry, pharmacology, and drug development.
Principal Natural Sources of Daphnane Diterpenoids
Daphnenone and its related diterpenoid esters are predominantly found in two major plant families: Thymelaeaceae and Euphorbiaceae.[2] Within these families, the genus Daphne is a particularly rich source.[3] While specific quantitative yields for daphnenone are not extensively reported across all species, the presence and relative abundance of daphnane diterpenoids have been documented in various plant parts.
The flower buds of several Daphne species have been identified as containing a higher abundance and greater diversity of daphnane diterpenoids compared to other plant parts, such as the flowers themselves.[5] This suggests that the developmental stage of the plant material can be a critical factor in the yield of these compounds.
Table 1: Prominent Plant Sources of Daphnane-Type Diterpenoids
| Plant Family | Genus | Species | Plant Part(s) | Notes on Daphnane Diterpenoid Content | Reference(s) |
| Thymelaeaceae | Daphne | Daphne odora | Flower buds, Flowers, Stems, Leaves | Rich source of various daphnane diterpenoids. Flower buds show higher abundance than opened flowers. | [5] |
| Thymelaeaceae | Daphne | Daphne genkwa | Flower buds | A well-studied source for various daphnane diterpenes. | [3] |
| Thymelaeaceae | Daphne | Daphne tangutica | Whole plant | Contains a diverse array of daphnane diterpenoids. | [6] |
| Thymelaeaceae | Daphne | Daphne altaica | Aerial parts | Source of cytotoxic daphnane diterpenoids. | [2] |
| Thymelaeaceae | Daphne | Daphne pontica | Stems, Leaves, Fruits | Stems contain the most abundant daphnane diterpenoids. | [7] |
| Thymelaeaceae | Wikstroemia | Wikstroemia indica | Stems | A source of structurally diverse daphnane diterpenoids. | [8] |
| Thymelaeaceae | Stellera | Stellera chamaejasme | Root | Yields various daphnane and tigliane diterpenes. | [9] |
| Euphorbiaceae | Euphorbia | Various species | - | This family is also a known source of related diterpenoids. | [2] |
Biosynthesis of the Daphnane Skeleton
The biosynthesis of daphnane diterpenoids is a complex process that begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP), derived from the methylerythritol phosphate (MEP) pathway in plants.[10][11] The formation of the core daphnane structure is believed to proceed through several key enzymatic steps, although not all enzymes in the pathway have been fully characterized.
The proposed biosynthetic pathway involves the initial cyclization of GGPP to form casbene, a bicyclic diterpene.[10] This reaction is catalyzed by casbene synthase.[12] Following the formation of casbene, a series of regio-specific oxidations, catalyzed by cytochrome P450 enzymes, and subsequent cyclizations and rearrangements occur.[13] These enzymatic transformations are thought to first form the lathyrane and then the tigliane skeletons. The final step in forming the daphnane core involves the opening of the cyclopropane ring of a tigliane intermediate to generate the characteristic isopropyl group.[10]
Caption: Proposed biosynthetic pathway of the daphnane skeleton from GGPP.
Methodologies for Extraction and Isolation
The isolation of daphnenone from plant sources is a multi-step process that requires careful selection of solvents and chromatographic techniques to separate the target compound from a complex mixture of other phytochemicals. The following protocol is a generalized workflow based on established methods for isolating daphnane diterpenoids.
Experimental Workflow: From Plant Material to Pure Compound
Caption: General workflow for the extraction and isolation of daphnenone.
Step-by-Step Protocol
1. Plant Material Preparation:
-
Rationale: Drying and grinding the plant material increases the surface area, allowing for more efficient solvent penetration and extraction of the target compounds.
-
Procedure:
-
Collect the desired plant parts (e.g., flower buds of Daphne odora).
-
Air-dry the material in a well-ventilated area away from direct sunlight or use a plant dryer at a low temperature (e.g., 40-50 °C) to prevent degradation of thermolabile compounds.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
2. Solvent Extraction:
-
Rationale: Methanol or ethanol are commonly used solvents for the initial extraction of moderately polar compounds like daphnane diterpenoids.
-
Procedure:
-
Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional stirring. Repeat the extraction process 2-3 times.
-
Alternatively, use a Soxhlet apparatus for a more exhaustive extraction.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
3. Liquid-Liquid Partitioning:
-
Rationale: This step fractionates the crude extract based on polarity, helping to remove highly nonpolar compounds (like fats and chlorophylls) and highly polar compounds, thereby enriching the fraction containing daphnenone.
-
Procedure:
-
Suspend the crude extract in a water/methanol mixture.
-
Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, followed by ethyl acetate.
-
The daphnane diterpenoids typically partition into the ethyl acetate fraction. Evaporate this fraction to dryness.
-
4. Chromatographic Purification:
-
Rationale: A multi-step chromatographic approach is necessary to isolate daphnenone to a high degree of purity.
-
Procedure:
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel.
-
Dissolve the ethyl acetate fraction in a minimal amount of solvent and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Pool the fractions that show the presence of daphnenone (identified by comparison with a standard, if available, or by characteristic spots).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the pooled fractions using a preparative HPLC system, typically with a reversed-phase C18 column.[8]
-
A gradient elution system of acetonitrile and water is often effective.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to daphnenone.
-
Evaporate the solvent to obtain the pure compound.
-
-
Structural Elucidation and Characterization
The unequivocal identification of daphnenone requires a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. Tandem MS (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of daphnane diterpenoids often involves characteristic losses related to the orthoester group and other substituents.[8][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. For a complex structure like daphnenone, 2D NMR experiments (COSY, HSQC, HMBC) are essential to establish connectivity and assign all proton and carbon signals definitively.
While a complete, published NMR dataset specifically for the parent "daphnenone" is elusive, data for closely related daphnane diterpenoids, such as daphnetoxin and its analogs, provide characteristic chemical shift ranges.[9][15]
-
¹H NMR: Expect to see signals corresponding to the isopropenyl group (~4.8-5.0 ppm for the vinyl protons and ~1.7 ppm for the methyl group), multiple oxygenated methines and methylenes in the range of ~3.0-4.5 ppm, and methyl group signals at various locations.[3]
-
¹³C NMR: Key signals include those for the orthoester carbon (~116-120 ppm), the isopropenyl group (~146 ppm for the quaternary carbon and ~113 ppm for the methylene carbon), and numerous signals in the oxygenated region (~58-85 ppm).[3][15]
Biological Activities and Therapeutic Potential
The daphnane diterpenoid class, including compounds structurally similar to daphnenone, exhibits a range of potent biological activities.
-
Anti-HIV Activity: Several daphnane diterpenoids have been shown to inhibit HIV replication and reverse HIV latency, suggesting potential applications in "shock and kill" therapeutic strategies.[4][16]
-
Anticancer Activity: Many compounds in this class demonstrate significant cytotoxicity against various cancer cell lines.[2][6] Their mechanism of action is often linked to the induction of apoptosis.[6]
-
Protein Kinase C (PKC) Modulation: Some daphnane diterpenoids are known to be potent modulators of Protein Kinase C, a key enzyme in cellular signal transduction pathways. This activity is linked to both their therapeutic potential and, in some cases, their toxicity.
Caption: Key biological targets and resulting pharmacological effects of daphnane diterpenoids.
Conclusion
Daphnenone and its structural relatives represent a fascinating and pharmacologically significant class of natural products. Their primary sources are concentrated within the Thymelaeaceae and Euphorbiaceae families, with Daphne species being of particular importance. While the complete biosynthetic pathway is still under investigation, the core steps from GGPP are understood. The isolation of these compounds is challenging but achievable through a systematic approach involving solvent partitioning and multi-step chromatography. The potent biological activities of daphnane diterpenoids, especially their anti-HIV and anticancer effects, ensure that they will remain a focus of natural product research and drug discovery efforts for the foreseeable future. Further quantitative studies on their distribution in nature and elucidation of the remaining steps in their biosynthesis will be crucial for unlocking their full therapeutic potential.
References
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Biosynthesis of tigliane and daphnane diterpenoids. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
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Proposed ESI-MS/MS fragmentation pathways for minor daphnane... (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
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Li, G., et al. (2015). Chemical Constituents from Daphne giraldii Nitsche and Their Contents Simultaneous Determination by HPLC. Molecules, 20(11), 20335-20346. [Link]
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He, W., et al. (2021). Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne. Molecules, 26(21), 6598. [Link]
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Zhang, M., et al. (2023). Identification of Daphnane Diterpenoids from Wikstroemia indica Using Liquid Chromatography with Tandem Mass Spectrometry. Plants, 12(20), 3620. [Link]
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King, A. J., et al. (2016). Oxidation and cyclization of casbene in the biosynthesis of Euphorbia factors from mature seeds of Euphorbia lathyris L. Proceedings of the National Academy of Sciences, 113(34), 9546-9551. [Link]
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Mthembu, M. S., et al. (2022). HPLC-Based Purification and Isolation of Potent Anti-HIV and Latency Reversing Daphnane Diterpenes from the Medicinal Plant Gnidia sericocephala (Thymelaeaceae). Viruses, 14(7), 1437. [Link]
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Onder, A., et al. (2024). Orbitrap MS led to enhanced identification of daphnane diterpenoids in Daphne tangutica. Phytochemical Analysis. [Link]
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Nakagawa, Y., et al. (2021). Isolation, Synthesis, and Structure-Activity Relationship Study on Daphnane and Tigliane Diterpenes as HIV Latency-Reversing Agents. Journal of Natural Products, 84(1), 14-25. [Link]
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Mthembu, M. S., et al. (2022). HPLC-Based Purification and Isolation of Potent Anti-HIV and Latency Reversing Daphnane Diterpenes from the Medicinal Plant Gnidia sericocephala (Thymelaeaceae). PMC. [Link]
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Zhang, M., et al. (2025). Identification of Daphnane Diterpenoids from Flower Buds and Blooming Flowers of Daphne odora Using UHPLC-Q-Exactive-Orbitrap MS. PMC. [Link]
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Zhang, M., et al. (2025). Identification of Daphnane Diterpenoids from Flower Buds and Blooming Flowers of Daphne odora Using UHPLC-Q-Exactive-Orbitrap MS. MDPI. [Link]
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Xi, Z. H., et al. (2025). Rapid isolation of cytotoxic daphnane diterpenoids from Daphne altaica Pall. using MS-DIAL. ResearchGate. [Link]
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Onder, A., et al. (2024). Qualitative Analysis of Daphnane Diterpenoids in Various Parts of Daphne pontica L. by UHPLC-Q-Exactive-Orbitrap MS. PubMed. [Link]
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He, W., et al. (2021). Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne. Semantic Scholar. [Link]
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A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies. (2019). MDPI. [Link]
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Onder, A., et al. (2024). Qualitative analysis of daphnane diterpenoids in various parts of Daphne pontica L. by UHPLC-Q-Exactive. Toho University Repository. [Link]
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Mobli, M., & MacMillan, D. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Progress in the Chemistry of Organic Natural Products, 106, 1-65. [Link]
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Lee, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. [Link]
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Katai, M., et al. (n.d.). Stereochemistry and full assignments of 1H- and 13C-NMR spectra of 1,5-seco-grayanotoxin. Setsunan University. [Link]
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Dueber, M. T., et al. (1978). Biosynthesis of the Diterpene Phytoalexin Casbene: Partial Purification and Characterization of Casbene Synthetase from Ricinis communis. PMC. [Link]
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Wang, W., et al. (2022). Target isolation of cytotoxic diterpenoid esters and orthoesters from Daphne tangutica maxim based on molecular networking. PubMed. [Link]
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Lorenz, M., et al. (2003). MALDI-TOF mass spectrometry and PSD fragmentation as means for the analysis of condensed tannins in plant leaves and needles. PubMed. [Link]
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Daphnenone-Induced Apoptosis in Human Melanoma A375-S2 Cells: Mechanistic Insights and Experimental Protocols
Executive Summary
The discovery and validation of plant-derived antineoplastic agents remain a cornerstone of modern oncological pharmacology. Among these, diarylpentanoids isolated from the Thymelaeaceae family have demonstrated significant potential. This technical guide provides an in-depth analysis of Daphnenone (Compound 1), a C6-C5-C6 diarylpentanoid isolated from Daphne giraldii callus cells[1]. Specifically, we deconstruct its cytotoxic efficacy, structural targeting of B-Raf kinase, and the subsequent induction of intrinsic apoptosis in the highly aggressive human melanoma A375-S2 cell line[1]. Designed for drug development professionals and research scientists, this whitepaper outlines the molecular dynamics and provides self-validating experimental protocols to ensure rigorous reproducibility in preclinical screening.
Phytochemical Context & Compound Profiling
The biotechnological cultivation of Daphne giraldii callus cells provides a sustainable, high-yield platform for harvesting medicinally valuable biomass without depleting wild endangered species[2]. Fractionation of these cultures yields several diarylpentanoids with varying degrees of anti-melanoma activity[1].
In comparative screening against human melanoma A375-S2 cells, Daphnenone exhibits the most potent cytotoxicity among its structurally related analogs[1]. The presence of specific functional groups within the C6-C5-C6 skeleton dictates the binding affinity and subsequent metabolic disruption in tumor cells.
Table 1: Cytotoxicity Profile of Daphne giraldii Isolates against A375-S2 Cells
| Compound Index | Chemical Name | Structural Classification | IC₅₀ Value (μM) |
| 1 (Daphnenone) | Daphnenone | Diarylpentanoid | 29.8 |
| 3 | R-(-)-1-(4'-hydroxyphenyl)-3-hydroxy-5-phenyl-1,5-pentandione | Diarylpentanoid | 41.0 |
| 2 | Daphnolon | Diarylpentanoid | 51.0 |
| 4 | S-(+)-daphneolone-4'-O-β-d-glucoside | Glucoside derivative | 150.0 |
Data synthesized from the in vitro 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium hydrobromide (MTT) assays[1].
Molecular Mechanism: B-Raf Kinase Targeting & Intrinsic Apoptosis
The A375-S2 melanoma cell line is classically characterized by hyperactive mitogen-activated protein kinase (MAPK) signaling, often driven by BRAF mutations. To establish the causality behind Daphnenone's cytotoxicity, in silico structure-guided discovery (Autodock 4.0) was utilized.
The molecular docking data reveals that Daphnenone acts as a direct inhibitor of B-Raf kinase by interacting with critical active site residues: Cys532, Gly534, and Ser535 [1]. By anchoring to these residues, Daphnenone effectively uncouples the downstream MEK/ERK signaling cascade. This kinase inhibition triggers a secondary cascade resulting in G2/M phase cell cycle arrest and the activation of the intrinsic (mitochondrial) apoptotic pathway[1][3][4]. The apoptotic execution is characterized by the upregulation of pro-apoptotic Bax, the downregulation of anti-apoptotic Bcl-2, and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP)[3].
Caption: Daphnenone-induced B-Raf inhibition and intrinsic apoptotic signaling in A375-S2 cells.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of Daphnenone must follow a self-validating workflow. Every assay must include internal controls to distinguish true pharmacological efficacy from assay artifacts or baseline cellular necrosis.
Caption: Self-validating experimental workflow for evaluating Daphnenone cytotoxicity.
Cytotoxicity & Proliferation (MTT Assay)
Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes. A reduction in tetrazolium dye directly correlates with a decrease in metabolic viability, establishing the baseline IC₅₀[1].
-
Step 1: Seed A375-S2 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Step 2: Treat cells with Daphnenone at varying concentrations (e.g., 0, 10, 20, 30, 50, 100 μM). Self-Validation: Include a vehicle control (0.1% DMSO) to ensure solvent non-toxicity, and a positive control (e.g., Vemurafenib) to benchmark B-Raf inhibition.
-
Step 3: After 48 hours of treatment, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Step 4: Discard the supernatant and dissolve the resulting formazan crystals in 150 μL of DMSO.
-
Step 5: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Apoptotic Execution (Annexin V/PI Flow Cytometry)
Causality: To prove that the loss of viability is due to programmed cell death rather than non-specific necrosis, this assay exploits the externalization of phosphatidylserine (bound by Annexin V) during early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis)[3].
-
Step 1: Treat A375-S2 cells with Daphnenone at 1/2×IC50 , IC50 , and 2×IC50 for 24 and 48 hours.
-
Step 2: Harvest cells (including floating dead cells in the media to prevent skewed viability data) using enzyme-free cell dissociation buffer.
-
Step 3: Wash the cell pellet twice with cold PBS and resuspend in 100 μL of 1X Binding Buffer ( 1×105 cells).
-
Step 4: Add 5 μL of FITC-Annexin V and 5 μL of PI. Incubate in the dark for 15 minutes at room temperature.
-
Step 5: Add 400 μL of 1X Binding Buffer and analyze immediately via flow cytometry. Self-Validation: Run single-stained compensation controls (Annexin V only, PI only) to correct for spectral overlap between the FITC and PI channels.
Protein Expression Profiling (Western Blotting)
Causality: Flow cytometry confirms the phenotype of apoptosis, but Western blotting confirms the molecular pathway. By quantifying Bax, Bcl-2, and cleaved PARP, we validate the intrinsic mitochondrial pathway triggered by B-Raf inhibition[3][4].
-
Step 1: Lyse Daphnenone-treated A375-S2 cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving transient kinase phosphorylation states).
-
Step 2: Quantify protein concentration using a BCA assay to ensure equal loading.
-
Step 3: Resolve 30 μg of protein extract per lane on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Step 4: Block the membrane in 5% non-fat milk for 1 hour, then probe overnight at 4°C with primary antibodies against B-Raf, Bax, Bcl-2, and PARP. Self-Validation: Probe for GAPDH or β -actin as an endogenous loading control to ensure that changes in band intensity are due to treatment, not unequal protein loading.
-
Step 5: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and quantify band densitometry using ImageJ software.
Conclusion
Daphnenone represents a highly targeted, plant-derived therapeutic candidate for melanoma. By structurally docking into the Cys532, Gly534, and Ser535 residues of B-Raf kinase, it effectively short-circuits the hyperactive MAPK signaling inherent to A375-S2 cells[1]. The subsequent induction of G2/M arrest and intrinsic apoptosis provides a clear, validated mechanism of action. Future drug development efforts should focus on optimizing the bioavailability of the C6-C5-C6 diarylpentanoid scaffold while utilizing the self-validating protocols outlined herein to ensure rigorous preclinical translation.
References
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Deconstructing the Biosynthesis of Daphnenone in the Thymelaeaceae Family: A Technical Whitepaper on Diarylpentanoid Assembly
Executive Summary
Daphnenone is a highly functionalized diarylpentanoid (possessing a C6-C5-C6 carbon skeleton) primarily isolated from the Daphne genus within the Thymelaeaceae family[1]. While the Thymelaeaceae family is historically renowned for its complex daphnane-type diterpenes, diarylpentanoids like Daphnenone represent a unique class of secondary metabolites with potent pharmacological properties, including cytotoxicity against melanoma, α-glycosidase inhibition, and Farnesoid X Receptor (FXR) antagonism[2][3].
This whitepaper provides an in-depth mechanistic analysis of the Daphnenone biosynthesis pathway. By synthesizing recent transcriptomic and metabolomic discoveries in related Thymelaeaceae species (such as Aquilaria sinensis), we delineate the core Type III Polyketide Synthase (PKS) mechanism responsible for assembling the diarylpentanoid scaffold[4]. Furthermore, we provide self-validating experimental protocols designed for researchers seeking to elucidate, engineer, or scale the production of this high-value therapeutic compound.
The Biosynthetic Architecture: Type III PKS and the C6-C5-C6 Scaffold
The biosynthesis of diarylpentanoids diverges significantly from standard flavonoid or coumarin pathways. The structural hallmark of Daphnenone—a 1,5-diphenylpentan-1-one derivative—requires the condensation of two distinct aromatic units bridged by a five-carbon chain.
Expertise & Experience: The Mechanistic Causality Unlike Type I and II PKSs, which rely on acyl carrier proteins (ACPs), Type III PKSs act directly on free CoA thioesters. Recent structural biology studies on Thymelaeaceae-specific PKSs (such as the 2-(2-phenylethyl)chromone precursor synthase, PECPS) reveal a uniquely restricted active site cavity (approximately 247 ų)[4]. This specific spatial constraint prevents standard chalcone formation. Instead, it forces a "diketide-CoA intermediate-released" mechanism.
The pathway proceeds as follows:
-
Precursor Supply: L-Phenylalanine or L-Tyrosine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic or p-coumaric acid, which is subsequently activated to a CoA thioester by 4-Coumarate:CoA Ligase (4CL).
-
First Condensation: The Type III PKS catalyzes the decarboxylative condensation of the starter unit (e.g., cinnamoyl-CoA) with one molecule of malonyl-CoA, generating a diketide-CoA intermediate.
-
Second Condensation & Decarboxylation: The diketide-CoA intermediate undergoes a second condensation with another aromatic CoA ester (e.g., benzoyl-CoA or a second phenylpropanoid-CoA). A subsequent decarboxylation event yields the core C6-C5-C6 diarylpentanoid scaffold (e.g., 5-(4-hydroxyphenyl)-1-phenylpentane-1,3-dione)[4].
-
Tailoring: Species-specific reductases and O-methyltransferases (OMTs) modify the scaffold to yield the final Daphnenone structure.
Fig 1. Proposed Type III PKS-mediated biosynthetic pathway of Daphnenone in Thymelaeaceae.
Quantitative Pharmacological Data
The unique C6-C5-C6 architecture of Daphnenone and its closely related analogs imparts significant binding affinity across multiple therapeutic targets. The table below summarizes the quantitative data driving current drug development interest.
| Compound | Source Species (Thymelaeaceae) | Target / Assay | IC50 Value | Ref. |
| Daphnenone | Daphne genkwa | Cytotoxicity (HONE-1 Carcinoma Cells) | 2.23 μM | [5] |
| Daphnenone | Daphne giraldii | Cytotoxicity (Melanoma A375-S2 Cells) | 29.8 μM | [1] |
| Daphnenone | Daphne papyracea | α-Glycosidase Inhibition (Metabolic) | 139.3 μM | [2] |
| Daphneone | Daphne odora | FXR Antagonism (CDCA-induced SRC-1) | 1.79 μM | [3] |
Experimental Methodologies for Pathway Elucidation
To definitively prove the biosynthetic origin of Daphnenone, researchers must bridge the gap between in vitro enzymatic capability and in vivo metabolic flux. The following workflow and protocol establish a self-validating system for characterizing the Type III PKS responsible for the diarylpentanoid scaffold.
Fig 2. Experimental workflow for elucidating and validating the Daphnenone biosynthesis pathway.
Protocol: In Vitro Reconstitution & In Vivo Validation of the Daphnenone PKS
Step 1: Recombinant Protein Expression
-
Clone the candidate Type III PKS gene (identified via Daphne transcriptomics) into a pET-28a(+) expression vector.
-
Transform into E. coli BL21(DE3) cells. Grow in LB medium at 37°C until OD600 reaches 0.6.
-
Induce expression with 0.5 mM IPTG and incubate at 16°C for 18 hours. (Note: Low-temperature induction is critical to prevent the hydrophobic PKS from aggregating into insoluble inclusion bodies).
-
Purify the N-terminal His-tagged protein using Ni-NTA affinity chromatography. Dialyze the eluate against a buffer containing 50 mM Tris-HCl (pH 7.5) and 10% glycerol.
Step 2: Isotope-Traced Biotransformation Assay
-
Prepare a 100 μL reaction mixture containing: 50 mM Tris-HCl (pH 7.5), 2 mM DTT, 100 μM malonyl-CoA, 50 μM of a Fluorine-labeled starter unit (e.g., 4-fluorocinnamoyl-CoA), 50 μM of the secondary aromatic CoA, and 10 μg of the purified PKS.
-
Incubate the reaction at 30°C for 60 minutes.
-
Self-Validation Checkpoint: Run a parallel negative control using heat-denatured PKS (boiled at 100°C for 10 minutes). This definitively rules out spontaneous, non-enzymatic Claisen-Schmidt condensations that can occasionally occur with highly reactive thioesters in alkaline buffers.
Step 3: LC-MS/MS Data Acquisition
-
Quench the reaction by adding 100 μL of ice-cold methanol spiked with 1 μM of a synthetic 13C-labeled diarylpentanoid (Internal Standard).
-
Centrifuge at 14,000 × g for 10 minutes to precipitate proteins.
-
Analyze the supernatant via UPLC-ESI-QTOF-MS.
-
Causality Insight: Why use Fluorine-labeled substrates? Fluorine acts as a bio-orthogonal tracer. It shifts the mass of the product by exactly +18 Da per substitution, preventing the confounding effects of trace endogenous unlabelled metabolites co-purified from E. coli.
Step 4: In Vivo RNAi Knockdown (The Ultimate Proof) In vitro promiscuity is a known artifact of Type III PKSs. To prove in planta relevance, utilize Agrobacterium tumefaciens-mediated transformation to introduce an RNAi hairpin construct targeting the PKS gene into Daphne callus cultures[4]. A subsequent LC-MS analysis demonstrating a quantifiable, statistically significant drop in endogenous Daphnenone accumulation satisfies the requirement for in vivo causality.
Conclusion
The biosynthesis of Daphnenone represents a masterclass in plant metabolic ingenuity. By leveraging the unique spatial constraints of Thymelaeaceae-specific Type III Polyketide Synthases, Daphne species bypass traditional flavonoid routes to construct the highly bioactive C6-C5-C6 diarylpentanoid scaffold. Understanding and validating this pathway through rigorous, self-validating transcriptomic and biochemical protocols not only solves a long-standing phytochemical mystery but also opens the door to the synthetic biological production of potent anti-tumor and metabolic therapeutics.
References
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Wang, X., et al. (2022). Identification of a diarylpentanoid-producing polyketide synthase revealing an unusual biosynthetic pathway of 2-(2-phenylethyl)chromones in agarwood. Nature Communications. Available at:[Link]
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Wang, Y., et al. (2009). Two new compounds with cytotoxic activity on the human melanoma A375-S2 cells from Daphne giraldii callus cells. PubMed. Available at:[Link]
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Zhang, Y., et al. (2018). Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening. Frontiers in Pharmacology. Available at:[Link]
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Li, J., et al. (2021). Hexahydroazulene-2(1H)-one Sesquiterpenoids with Bridged Cyclobutane, Oxetane, and Tetrahydrofuran Rings from the Stems of Daphne papyracea with α-Glycosidase Inhibitory Activity. Journal of Natural Products (ACS). Available at:[Link]
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Hou, Z., et al. (2020). Daphne-type diterpenes from genus Daphne and their anti-tumor activity. Fitoterapia (ResearchGate). Available at:[Link]
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An In-Depth Technical Guide to Elucidating the Mechanisms of G2/M Phase Cell Cycle Arrest for Novel Compounds like Daphnenone
Foreword: This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the mechanisms of cell cycle arrest at the G2/M phase, with a specific focus on how to approach the study of a novel natural compound, daphnenone. Daphnenone is a phenolic compound isolated from plants of the Daphne genus[1][2][3]. While related compounds have shown various pharmacological effects, the specific molecular mechanisms of daphnenone's interaction with the cell cycle machinery are not yet extensively characterized in published literature. Therefore, this guide provides a robust, field-proven framework for elucidating these mechanisms from first principles. We will detail the core molecular pathways governing the G2/M transition and provide validated experimental protocols to systematically dissect the action of a potential new therapeutic agent.
Part 1: The G2/M Checkpoint: A Master Regulator of Mitotic Entry
The transition from the G2 phase to mitosis (M phase) is a critical and tightly regulated checkpoint in the eukaryotic cell cycle. This control point ensures that DNA replication is complete and any DNA damage is repaired before the cell commits to the complex and irreversible process of division. The central engine driving mitotic entry is the Cyclin-Dependent Kinase 1 (CDK1)-Cyclin B1 complex .
The activity of this complex is governed by a delicate balance of phosphorylation and dephosphorylation events:
-
Inactivation: During the S and G2 phases, the CDK1-Cyclin B1 complex is held in an inactive state by inhibitory phosphorylation on two key residues, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), by the Wee1 and Myt1 kinases[4].
-
Activation: For mitotic entry, the inhibitory phosphates must be removed. This is accomplished by the dual-specificity phosphatase, Cdc25C [5][6]. The activation of Cdc25C itself is a critical step.
-
The Activation Loop: A powerful positive feedback loop ensures a rapid, switch-like entry into mitosis. Once a small amount of CDK1-Cyclin B1 is activated, it phosphorylates and further activates its own activator, Cdc25C[7][8]. Simultaneously, active CDK1 phosphorylates and inactivates its own inhibitor, Wee1. This creates a bistable switch that commits the cell to mitosis.
-
Upstream Regulation: The entire process is overseen by checkpoint kinases like ATM and ATR , which, in response to DNA damage, activate Chk1 and Chk2 . These kinases then phosphorylate Cdc25C on an inhibitory site (Serine 216), causing it to be sequestered in the cytoplasm by 14-3-3 proteins, thus preventing CDK1 activation and halting the cell cycle at the G2/M boundary[9][10][11].
A compound like daphnenone could induce G2/M arrest by interfering with any of these core components. The following sections outline a logical experimental workflow to pinpoint its mechanism of action.
Part 2: An Experimental Framework for Investigating a Novel G2/M-Arresting Agent
This section provides a systematic approach, complete with detailed protocols, to characterize the mechanism of a novel compound.
Logical Experimental Workflow
The investigation follows a logical progression from confirming the phenotype (G2/M arrest) to dissecting the underlying molecular perturbations.
Caption: The core CDK1 activation switch and potential points of interference.
Experimental Protocol: Western Blotting
-
Lysate Preparation: Treat and harvest cells as described previously. Lyse the cell pellets in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-p-Cdc25C (Ser216), anti-Cdc25C, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Protein Level Changes in G2/M Arrest
| Protein Target | Expected Change with G2/M Arresting Agent | Rationale |
| Cyclin B1 | Decrease | Reduced expression of this key mitotic cyclin prevents the formation of the active complex.[12] |
| CDK1 | Decrease | Similar to Cyclin B1, a reduction in the catalytic subunit prevents mitotic entry.[12] |
| p-Cdc25C (Ser216) | Increase | This inhibitory phosphorylation sequesters Cdc25C, preventing it from activating CDK1. |
| p-Histone H3 (Ser10) | Decrease | A downstream marker of CDK1 activity; its reduction confirms a pre-mitotic block. |
Probing the Cytoskeleton: Microtubule Integrity
Causality: Many potent anti-cancer drugs that induce G2/M arrest, such as paclitaxel and vinca alkaloids, function by disrupting microtubule dynamics.[13] Microtubules are essential for forming the mitotic spindle. If they cannot polymerize or depolymerize correctly, the cell cycle arrests at the G2/M checkpoint and cannot proceed to anaphase.[14][15] It is crucial to determine if daphnenone acts as a microtubule-targeting agent.
Experimental Protocol: Immunofluorescence of α-tubulin
-
Cell Culture: Grow cells on sterile glass coverslips in a 12-well plate.
-
Treatment: Treat with daphnenone as previously described.
-
Fixation: Wash with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Antibody Staining: Incubate with a primary antibody against α-tubulin for 1 hour. Wash, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Counterstaining & Mounting: Stain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Look for changes in microtubule structure, density, or aberrant spindle formation in mitotic cells. A compound that inhibits polymerization will lead to sparse microtubule networks,[16][17] while a stabilizing agent will cause dense, bundled microtubules.
Determining Cell Fate: Apoptosis Induction
Causality: A sustained arrest in the G2/M phase, often termed mitotic catastrophe, typically leads to the activation of the intrinsic apoptotic pathway.[18][19][20] It is essential to determine if daphnenone not only arrests the cell cycle but also induces cell death, a key characteristic of an effective anti-cancer agent.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Treatment & Harvesting: Treat and harvest cells (including the supernatant to collect detached apoptotic cells) as described for flow cytometry.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Analysis: Incubate for 15 minutes in the dark. Analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Conclusion
This guide provides a comprehensive and technically grounded framework for elucidating the G2/M phase arrest mechanisms of a novel compound like daphnenone. By systematically confirming the arrest phenotype, probing the core regulatory protein network, assessing effects on the cytoskeleton, and determining the ultimate cell fate, researchers can build a complete mechanistic picture. This logical, evidence-based approach is fundamental to the fields of cancer biology and drug development, transforming a compound of interest into a well-characterized therapeutic lead.
References
- Daphnoretin induces reactive oxygen species-mediated apoptosis in melanoma cells - PMC. (n.d.).
- Daphnetin protects oxidative stress-induced neuronal apoptosis via regulation of MAPK signaling and HSP70 expression - PMC. (n.d.).
- Daphnetin protects oxidative stress-induced neuronal apoptosis via regulation of MAPK signaling and HSP70 expression. (2016, September 15). PubMed.
- Daphnetin triggers ROS-induced cell death and induces cytoprotective autophagy by modulating the AMPK/Akt/mTOR pathway in ovarian cancer. (2021, January 11). PubMed.
- Phytochemistry, Pharmacology and Clinical Applications of Cortex Daphnes: A Review. (2024, September 15).
- Up-regulated CD38 by daphnetin alleviates lipopolysaccharide-induced lung injury via inhibiting MAPK/NF-κB/NLRP3 pathway - PMC. (2023, March 30).
- Daphnenone | Phenolic Compound. (n.d.). MedchemExpress.com.
- Daphnenone | Phenolic Compound. (n.d.). MedchemExpress.com.
- Progressive activation of CyclinB1-Cdk1 coordinates entry to mitosis - PMC. (n.d.).
- Oxidative Stress-Induced Unscheduled CDK1–Cyclin B1 Activity Impairs ER–Mitochondria-Mediated Bioenergetic Metabolism. (2021, May 21). MDPI.
- PKM2 Interacts With the Cdk1-CyclinB Complex to Facilitate Cell Cycle Progression in Gliomas. (2022, March 21). Frontiers.
- Distinct Pools of cdc25C Are Phosphorylated on Specific TP Sites and Differentially Localized in Human Mitotic Cells - PMC. (n.d.).
- Phosphorylation Mediated Regulation of Cdc25 Activity, Localization and Stability. (2012, September 6). IntechOpen.
- Dephosphorylation of cdc25-C by a type-2A protein phosphatase: specific regulation during the cell cycle in Xenopus egg extracts - PMC. (n.d.).
- G2/M cell cycle arrest in the life cycle of viruses - PMC. (n.d.).
- Multisite phosphoregulation of Cdc25 activity refines the mitotic entrance and exit switches. (n.d.). Science.
- Ultrasensitivity in the regulation of Cdc25C by Cdk1 - PMC. (n.d.).
- New twists in actin–microtubule interactions - PMC. (n.d.).
- Rotenone inhibits mammalian cell proliferation by inhibiting microtubule assembly through tubulin binding. (2007, September 15). PubMed.
- Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. (2019, September 3). Frontiers.
- Janerin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis Involving the MAPK Pathway in THP-1, Leukemic Cell Line. (2021, December 13). MDPI.
- The molecular mechanism of G 2 /M cell cycle arrest induced by AFB 1 in the jejunum. (2016, June 14). Oncotarget.
- Localized Alteration of Microtubule Polymerization in Response to Guidance Cues - PMC. (n.d.).
- Microtubule Polymerization and Cross-Link Dynamics Explain Axonal Stiffness and Damage. (n.d.). Biophysical Journal.
- Modulation of Microtubule Dynamics by Monovalent Ions. (2024, June 26). bioRxiv.
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Progressive activation of CyclinB1-Cdk1 coordinates entry to mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation Mediated Regulation of Cdc25 Activity, Localization and Stability | IntechOpen [intechopen.com]
- 6. Dephosphorylation of cdc25-C by a type-2A protein phosphatase: specific regulation during the cell cycle in Xenopus egg extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multisite phosphoregulation of Cdc25 activity refines the mitotic entrance and exit switches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasensitivity in the regulation of Cdc25C by Cdk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 11. The molecular mechanism of G 2 /M cell cycle arrest induced by AFB 1 in the jejunum | Oncotarget [oncotarget.com]
- 12. mdpi.com [mdpi.com]
- 13. Rotenone inhibits mammalian cell proliferation by inhibiting microtubule assembly through tubulin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New twists in actin–microtubule interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microtubule Polymerization and Cross-Link Dynamics Explain Axonal Stiffness and Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Localized Alteration of Microtubule Polymerization in Response to Guidance Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Daphnoretin induces reactive oxygen species-mediated apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Daphnetin triggers ROS-induced cell death and induces cytoprotective autophagy by modulating the AMPK/Akt/mTOR pathway in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Up-regulated CD38 by daphnetin alleviates lipopolysaccharide-induced lung injury via inhibiting MAPK/NF-κB/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol for the Extraction and HPLC Purification of Daphnenone
For: Researchers, scientists, and drug development professionals.
Introduction
Daphnenone, a natural phenolic compound with the molecular formula C₁₇H₁₆O₂ and a molecular weight of 252.31, has garnered significant interest within the scientific community. First isolated from Daphne odora Thunb. var. marginata and also found in Daphne tangutica, this compound has demonstrated notable cytotoxic activity against various human tumor cell lines, marking it as a promising candidate for further investigation in drug discovery and development. This document provides a comprehensive guide to the extraction of Daphnenone from its plant source and its subsequent purification using High-Performance Liquid Chromatography (HPLC). The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for researchers aiming to isolate and study this potent bioactive molecule.
The methodologies are grounded in established principles for the extraction and purification of phenolic compounds from plant matrices. Emphasis is placed on the rationale behind each step, ensuring not only procedural accuracy but also a deep understanding of the underlying chemical principles.
Part 1: Extraction of Crude Daphnenone from Plant Material
The initial and critical step in isolating Daphnenone is its efficient extraction from the plant matrix. As a phenolic compound, Daphnenone's solubility in various solvents is a key consideration for developing an effective extraction protocol.
Theoretical Basis for Solvent Selection
Phenolic compounds, including Daphnenone, are typically soluble in polar organic solvents such as methanol and ethanol, as well as in aqueous mixtures of these solvents. The selection of an appropriate solvent system is crucial for maximizing the yield of the target compound while minimizing the co-extraction of undesirable matrix components. For the extraction of phenolic compounds from Daphne species, 70% methanol has been reported to be an effective solvent.
Recommended Extraction Protocol
This protocol is designed for the efficient extraction of Daphnenone from dried and powdered plant material (e.g., stem bark of Daphne tangutica).
Materials and Reagents:
-
Dried and finely powdered Daphne plant material
-
Methanol (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Ultrasonic bath
-
Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 filter paper)
-
Centrifuge
Step-by-Step Procedure:
-
Sample Preparation: Weigh 100 g of dried, finely powdered Daphne plant material.
-
Solvent Preparation: Prepare a 70% (v/v) methanol-water solution.
-
Maceration and Sonication:
-
Place the powdered plant material in a suitable flask.
-
Add 1 L of the 70% methanol solution to the flask.
-
Seal the flask and place it in an ultrasonic bath for 1 hour at room temperature. Sonication aids in disrupting cell walls, thereby enhancing extraction efficiency.
-
-
Filtration:
-
Filter the mixture through a Büchner funnel fitted with Whatman No. 1 filter paper.
-
Collect the filtrate.
-
-
Re-extraction:
-
Return the plant residue to the flask and add another 1 L of 70% methanol.
-
Repeat the sonication and filtration steps two more times to ensure exhaustive extraction.
-
-
Solvent Evaporation:
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent thermal degradation of the target compound.
-
-
Drying:
-
The resulting crude extract can be further dried under a vacuum to yield a solid residue.
-
Store the crude extract at -20°C until further processing.
-
Diagram of the Extraction Workflow:
Caption: Workflow for the extraction of crude Daphnenone.
Part 2: HPLC Purification of Daphnenone
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of individual compounds from complex mixtures like plant extracts. A reversed-phase HPLC method is recommended for the purification of the moderately polar Daphnenone.
Foundational Principles of the HPLC Method
The separation in reversed-phase HPLC is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. By carefully controlling the composition of the mobile phase, compounds with varying polarities can be effectively separated. For phenolic compounds, a mobile phase consisting of a mixture of water and a less polar organic solvent like acetonitrile or methanol is commonly employed. The addition of a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.
Analytical Method Development
Before proceeding to preparative HPLC, it is essential to develop an analytical method to determine the optimal separation conditions.
Recommended Analytical HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV-Vis or Photodiode Array (PDA) detector
-
Detection Wavelength: Based on the UV-Vis spectrum of structurally similar chalcones, which exhibit strong absorbance between 300 nm and 390 nm, a detection wavelength in the range of 340-360 nm is recommended.[1][2][3][4] It is highly advisable to determine the specific λmax of Daphnenone using a pure standard for optimal sensitivity.
-
Column Temperature: 30°C
Analytical Gradient Elution:
| Time (min) | % Solvent A (Water + 0.1% FA) | % Solvent B (Acetonitrile + 0.1% FA) |
| 0 | 90 | 10 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 40 | 90 | 10 |
| 45 | 90 | 10 |
Preparative HPLC Protocol
Once the retention time of Daphnenone is determined using the analytical method, the protocol can be scaled up for preparative purification.
Recommended Preparative HPLC System:
-
Column: C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Mobile Phase: Same as the analytical method.
-
Flow Rate: This will need to be scaled up from the analytical method based on the column dimensions. A typical starting point for a 21.2 mm ID column would be around 20 mL/min.
-
Injection Volume: The injection volume and sample concentration will depend on the loading capacity of the preparative column and should be optimized to achieve good resolution.
-
Fraction Collection: Use an automated fraction collector triggered by the UV signal at the predetermined retention time of Daphnenone.
Step-by-Step Preparative Protocol:
-
Sample Preparation: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase composition (90:10 Water:Acetonitrile) or methanol. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample onto the column and start the gradient program. Collect the fraction corresponding to the peak of Daphnenone as determined by the analytical run.
-
Purity Analysis: Analyze the collected fraction using the analytical HPLC method to assess its purity.
-
Solvent Removal: Evaporate the solvent from the purified fraction using a rotary evaporator or a lyophilizer to obtain pure Daphnenone.
Diagram of the HPLC Purification Workflow:
Caption: Workflow for the HPLC purification of Daphnenone.
Part 3: Validation and Quality Control
To ensure the reliability and reproducibility of the purification protocol, a series of validation steps should be performed.
-
Purity Assessment: The purity of the final isolated Daphnenone should be determined by analytical HPLC. A purity of >95% is generally considered suitable for most research applications.
-
Identity Confirmation: The identity of the purified compound should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) to verify the molecular weight (252.31 g/mol ) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
Quantification: A calibration curve can be generated using a pure standard of Daphnenone to quantify its concentration in the crude extract and to determine the overall yield of the purification process.
Conclusion
The protocol outlined in this application note provides a comprehensive and scientifically grounded approach for the extraction and purification of Daphnenone from Daphne species. By following these detailed steps and understanding the rationale behind them, researchers can successfully isolate this promising natural product for further biological and pharmacological evaluation. The successful implementation of this protocol will contribute to advancing our knowledge of Daphnenone and its potential applications in medicine and drug development.
References
-
ACG Publications. Phytochemistry, Pharmacology and Clinical Applications of Cortex Daphnes: A Review. [Link]
-
Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. PMC - NIH. [Link]
-
Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences. [Link]
-
SYNTHESIS AND PRELIMINARY EVALUATION OF SEVERAL CHALCONE DERIVATIVES AS SUNSCREEN COMPOUNDS. Semantic Scholar. [Link]
-
Naturally Occurring Chalcones with Aggregation-Induced Emission Enhancement Characteristics. MDPI. [Link]
Sources
Application Note: Advanced NMR Spectroscopy Protocols for the Structural Characterization of Daphnenone
Executive Summary
Daphnenone is a bioactive diarylpentanoid natural product characterized by a unique C6-C5-C6 carbon skeleton. Isolated primarily from the callus cells and stem bark of Daphne species (such as Daphne giraldii, Daphne tangutica, and Daphne odora), this compound has demonstrated significant pharmacological potential, including1[1] and efficacy as a2[2]. Because natural products are often isolated in sub-milligram quantities alongside structurally homologous co-metabolites (e.g., daphneolone), rigorous Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation and quality control. This application note details a self-validating NMR workflow for the definitive structural assignment of Daphnenone.
Experimental Rationale & Causality
Every parameter in an NMR experiment must be deliberately chosen to exploit the specific physicochemical properties of the target molecule. For Daphnenone (1-(4-hydroxyphenyl)-5-phenyl-1-penten-3-one), the experimental design is governed by the following causal relationships:
-
Solvent Selection (DMSO-d6 vs. CDCl3): Daphnenone contains a phenolic hydroxyl group at the C-4' position. In CDCl3, this proton undergoes rapid chemical exchange, often broadening into the baseline or disappearing entirely. By utilizing DMSO-d6, the strong hydrogen bonding between the solvent and the phenolic proton drastically slows this exchange, allowing the -OH proton to be observed as a sharp singlet (~10.28 ppm)[2]. This is critical for subsequent NOESY/ROESY experiments to establish spatial proximity to the ortho aromatic protons.
-
Hardware (CryoProbe Technology): Plant-derived isolates often yield < 1 mg of purified material[3]. A 500 MHz or 600 MHz spectrometer equipped with a Triple Resonance CryoProbe (TCI) is required. Cryogenic cooling of the RF coils reduces thermal noise, increasing the signal-to-noise ratio (SNR) by a factor of 3 to 4. This enables the acquisition of insensitive 2D experiments (like HMBC) in hours rather than days.
-
Pulse Sequence Optimization (HMBC Delay): The core challenge in elucidating a C6-C5-C6 skeleton is bridging the two isolated aromatic rings across the central pentanoid chain. The HMBC long-range coupling constant ( JCH ) is specifically set to 8 Hz. In α,β -unsaturated diarylpentanoids, the 3-bond couplings across the enone system typically average 7-9 Hz. Setting the delay to 1/(2×8) seconds optimizes the cross-peak intensity for bridging the C-3 ketone to the H-1/H-5 protons.
Figure 1: Step-by-step NMR spectroscopy workflow for the structural elucidation of Daphnenone.
Self-Validating NMR Acquisition Protocol
This protocol is designed as a closed-loop, self-validating system. Do not proceed to subsequent steps if the validation checkpoints fail.
Step 1: Sample Preparation
-
Dissolve 1.0 - 2.0 mg of highly purified 3[3] in 600 μ L of 99.9% DMSO-d6.
-
Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell Standard Series or better).
-
Validation Checkpoint: Visually inspect the NMR tube under a strong light source. Any particulate matter will cause localized magnetic susceptibility gradients, severely degrading the line shape. If particulates are present, filter the sample through a 0.2 μ m PTFE syringe filter before insertion into the magnet.
Step 2: Instrument Tuning and Shimming
-
Insert the sample into a 500 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer to the DMSO-d6 deuterium signal.
-
Perform automated Tuning and Matching (ATM) for both 1 H and 13 C channels.
-
Execute a 3D gradient shim map (TopShim or equivalent).
-
Validation Checkpoint: Acquire a rapid 1D 1 H spectrum (1 scan). Measure the full width at half maximum (FWHM) of the solvent residual peak (DMSO-d5 at 2.50 ppm). If FWHM > 1.0 Hz, re-shim the Z1-Z4 gradients manually. Proceeding with poor homogeneity will result in severe t1 noise in 2D spectra, obscuring critical long-range HMBC correlations.
Step 3: 1D and 2D Data Acquisition
-
1D 1 H NMR: Acquire with 16 scans, a relaxation delay (D1) of 2.0 s, and a spectral width of 12 ppm.
-
1D 13 C NMR / DEPT-135: Acquire with 1024 scans (depending on concentration). Use DEPT-135 to differentiate CH/CH 3 (positive phase) from CH 2 (negative phase) and quaternary carbons (null).
-
HSQC: Set the 1JCH coupling constant to 145 Hz. Acquire 256 increments in the indirect ( 13 C) dimension.
-
HMBC: Set the long-range nJCH coupling constant to 8 Hz. Utilize a low-pass J-filter to suppress 1-bond couplings.
-
Validation Checkpoint: In the processed HMBC spectrum, verify the suppression of 1-bond 1JCH couplings. If strong doublets appear around the direct carbon chemical shifts (e.g., at the C-2/H-2 intersection), the low-pass J-filter was miscalibrated. This can lead to the misinterpretation of direct attachments as long-range correlations. Adjust the filter and reacquire if necessary.
Data Processing & Structural Elucidation
The structural elucidation of Daphnenone relies on mapping the exact carbon framework[4]. The 17 carbon signals observed in the 13 C NMR spectrum perfectly match the C 17 H 16 O 2 molecular formula (EI-MS m/z 252 [M] + )[2]. The quantitative data is summarized below.
Table 1: 13 C NMR Assignments for Daphnenone (125 MHz, DMSO-d6)
| Position | 13 C Chemical Shift (ppm) | Carbon Type (DEPT) | Structural Assignment |
| C-1 | 146.7 | CH | Alkene ( β to carbonyl) |
| C-2 | 125.9 | CH | Alkene ( α to carbonyl) |
| C-3 | 187.3 | C | Carbonyl (Ketone) |
| C-4 | 33.5 | CH 2 | Aliphatic chain |
| C-5 | 33.7 | CH 2 | Aliphatic chain |
| C-1' | 128.7 | C | Aromatic (Ring A, ipso) |
| C-2', C-6' | 130.9 | CH | Aromatic (Ring A, ortho) |
| C-3', C-5' | 115.3 | CH | Aromatic (Ring A, meta) |
| C-4' | 162.0 | C | Aromatic (Ring A, para-OH) |
| C-1'' | 141.0 | C | Aromatic (Ring B, ipso) |
| C-2'', C-6'' | 128.3 | CH | Aromatic (Ring B, ortho) |
| C-3'', C-5'' | 128.3 | CH | Aromatic (Ring B, meta) |
| C-4'' | 125.8 | CH | Aromatic (Ring B, para) |
Data synthesized from verified pharmacological characterization studies[2].
Skeletal Assembly via HMBC
The definitive proof of the C6-C5-C6 architecture comes from the HMBC correlations. The central C-3 ketone (187.3 ppm) acts as the anchor point. Strong 3-bond correlations from the aliphatic protons (H-4/H-5) and the alkene protons (H-1/H-2) to the C-3 carbonyl confirm the pentanoid core. Furthermore, correlations from the aromatic protons (H-2'/H-6' and H-2''/H-6'') to C-1 and C-5, respectively, lock the two rings onto the ends of the chain.
Figure 2: Key HMBC correlations establishing the C6-C5-C6 diarylpentanoid skeleton of Daphnenone.
Conclusion
By strictly adhering to optimized solvent conditions, leveraging cryoprobe technology, and utilizing a self-validating 2D NMR workflow, researchers can unambiguously assign the structure of Daphnenone. The precise mapping of the α,β -unsaturated ketone system and the flanking aromatic rings is essential for downstream structure-activity relationship (SAR) studies and the development of novel anti-tumor and metabolic therapeutics.
References
- Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening Frontiers in Pharmacology URL
- Two new compounds with cytotoxic activity on the human melanoma A375-S2 cells from Daphne giraldii callus cells PubMed / Taylor & Francis URL
- Phytochemistry, Pharmacology and Clinical Applications of Cortex Daphnes: A Review ACG Publications URL
- Two new chemical constituents from Daphne Odora Thunb. var.
Sources
- 1. Two new compounds with cytotoxic activity on the human melanoma A375-S2 cells from Daphne giraldii callus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening [frontiersin.org]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
Advanced Mass Spectrometry Analysis Methods for the Identification and Characterization of Daphnenone
Executive Summary & Analytical Challenges
Daphnenone (CAS: 936006-13-2) is a bioactive C6-C5-C6 phenolic compound—specifically 1-(4-hydroxyphenyl)-5-phenylpent-2-en-1-one—primarily isolated from the Thymelaeaceae family, including Daphne giraldii and Daphne tangutica[1]. It exhibits potent cytotoxic activity against human melanoma (A375-S2) and nasopharyngeal carcinoma cell lines[2][3].
From an analytical perspective, identifying Daphnenone in complex plant matrices presents two major challenges:
-
Structural Isomerism : Plant extracts contain numerous structurally similar diarylpentanoids (e.g., daphneolone, daphnolon) that require high-resolution chromatographic separation[1].
-
Ion Suppression : Daphne species are rich in highly abundant, strongly lipophilic daphnane diterpenoids which can saturate the Electrospray Ionization (ESI) source, drastically suppressing the ionization efficiency of trace phenolic compounds[4].
This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to isolate, confidently identify, and quantify Daphnenone.
Mechanistic Principles of Ionization and Fragmentation
Ionization Causality
Daphnenone’s molecular structure ( C17H16O2 , exact mass 252.1150) features a phenolic hydroxyl group and an α,β -unsaturated ketone[5]. This dual functionality allows it to be ionized in both ESI modes. However, ESI Positive Mode (ESI+) is generally preferred for quantitative MRM (Multiple Reaction Monitoring) because the conjugated ketone readily accepts a proton, yielding a highly stable [M+H]+ precursor ion at m/z 253.1223. Adding 0.1% Formic Acid to the mobile phase drives the equilibrium toward complete protonation, maximizing the signal-to-noise (S/N) ratio.
Fragmentation Pathways
Under Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), the [M+H]+ ion undergoes predictable, structure-specific bond cleavages[4]. The most diagnostically relevant fragments arise from the cleavage of the C5 aliphatic chain:
-
m/z 121.028 : Generated via α -cleavage adjacent to the carbonyl, yielding a stable p-hydroxybenzoyl cation.
-
m/z 91.054 : Generated via benzylic cleavage of the terminal phenyl ring, yielding a tropylium cation.
-
m/z 235.112 : Represents the neutral loss of water ( −H2O ) from the protonated molecule.
Proposed ESI+ MS/MS fragmentation pathway of Daphnenone.
Self-Validating Sample Preparation Protocol
To mitigate ion suppression from daphnane diterpenoids, a Solid-Phase Extraction (SPE) cleanup is mandatory. We utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. Causality: Daphnenone is moderately non-polar. It will be retained on the HLB phase while polar interferences (sugars, organic acids) are washed away with 20% methanol. Eluting with 80% methanol recovers Daphnenone while leaving the highly lipophilic diterpenoids trapped on the column.
Step-by-Step Extraction & Cleanup
-
Extraction : Pulverize 1.0 g of dried Daphne bark/callus. Suspend in 10 mL of 80% Methanol/Water (v/v) and ultrasonicate for 30 minutes at 25°C.
-
Clarification : Centrifuge the extract at 12,000 × g for 10 minutes at 4°C to pellet cellular debris.
-
SPE Conditioning : Condition a 200 mg/3 cc HLB cartridge with 3.0 mL of MS-grade Methanol, followed by 3.0 mL of MS-grade Water.
-
Loading : Load 1.0 mL of the clarified supernatant onto the cartridge at a flow rate of 1 mL/min.
-
Washing : Wash with 3.0 mL of 20% Methanol/Water to remove polar matrix components. Discard the wash.
-
Elution : Elute Daphnenone with 3.0 mL of 80% Methanol/Water.
-
Reconstitution : Evaporate the eluate under a gentle nitrogen stream at 35°C. Reconstitute in 200 µL of Initial Mobile Phase (10% Acetonitrile).
Self-validating sample preparation and SPE cleanup workflow.
LC-MS/MS Analytical Protocol
UHPLC Chromatographic Conditions
To differentiate Daphnenone from its structural isomers (e.g., daphneolone), a shallow gradient on a sub-2-micron reversed-phase column is required.
-
Column : C18 Reversed-Phase (e.g., 2.1 × 100 mm, 1.7 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B : 0.1% Formic Acid in MS-grade Acetonitrile.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
Gradient Program :
-
0.0 – 2.0 min: 10% B
-
2.0 – 8.0 min: Linear gradient to 60% B
-
8.0 – 10.0 min: Linear gradient to 95% B (Column Wash)
-
10.0 – 12.0 min: Hold at 95% B
-
12.0 – 15.0 min: 10% B (Re-equilibration)
-
Mass Spectrometry Parameters (Triple Quadrupole / QqQ)
-
Ionization Mode : ESI Positive (ESI+)
-
Capillary Voltage : 3.5 kV
-
Desolvation Temperature : 350°C
-
Desolvation Gas Flow : 800 L/hr
-
Cone Voltage : 30 V
Quantitative Data Presentation
The following table summarizes the optimized MRM transitions for Daphnenone quantification and qualification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Purpose |
| Daphnenone | 253.1 | 121.0 | 25 | Quantifier |
| Daphnenone | 253.1 | 91.1 | 40 | Qualifier |
| Daphnenone | 253.1 | 235.1 | 15 | Qualifier |
Protocol Self-Validation & Quality Control
To ensure this protocol acts as a self-validating system, the following Quality Control (QC) metrics must be evaluated during every batch run:
-
Matrix Effect (ME) Calculation :
-
Action: Spike a known concentration of Daphnenone standard into the reconstituted blank matrix post-extraction, and compare its peak area to a neat standard prepared in the mobile phase.
-
Equation: ME(%)=(AreaSpikedMatrix/AreaNeatStandard)×100
-
Validation Threshold: An ME between 85% and 115% validates that the SPE cleanup successfully removed ion-suppressing diterpenoids. If ME < 80%, the SPE wash volume (Step 5) must be increased.
-
-
Internal Standard (IS) Tracking :
-
Action: Spike a structural analog (e.g., a commercially available synthetic chalcone derivative not native to Daphne species) into the sample before extraction (Step 1).
-
Validation Threshold: IS recovery must remain consistent (±15% RSD) across all biological replicates to validate extraction efficiency.
-
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Two new compounds with cytotoxic activity on the human melanoma A375-S2 cells from Daphne giraldii callus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: Preparation, Quality Control, and In Vitro Application of Daphnenone Stock Solutions
Introduction & Pharmacological Profile
Daphnenone (CAS: 936006-13-2) is a bioactive daphnane diterpene and phenylpropanoid derivative primarily isolated from the Daphne genus, including Daphne giraldii and Daphne odora[1],[2]. In recent years, it has garnered significant interest in oncology and metabolic disease research. Pharmacological profiling reveals its potent cytotoxicity against various cancer cell lines (e.g., HONE-1, SUNE-1)[3], its role as a Farnesoid X Receptor (FXR) antagonist[4], and its α -glucosidase inhibitory activity[5].
To ensure reproducible in vitro assays, the preparation of a stable, high-purity stock solution is critical. This application note details the physicochemical properties of Daphnenone, the causality behind solvent selection, and a self-validating protocol for stock solution preparation and cell culture application.
Physicochemical Properties & Solubility Data
Daphnenone is a highly lipophilic compound. It is practically insoluble in aqueous buffers but exhibits excellent solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), dichloromethane, and ethyl acetate[6]. For cell culture assays, anhydrous DMSO is the gold standard due to its low toxicity at highly diluted concentrations and its ability to act as a permeation enhancer across cell membranes.
Table 1: Physicochemical and Storage Data of Daphnenone
| Property | Value |
| Chemical Name | Daphnenone |
| CAS Number | 936006-13-2[1] |
| Molecular Formula | C17H16O2[1] |
| Molecular Weight | 252.31 g/mol [1] |
| Primary Botanical Source | Daphne giraldii, Daphne odora[4],[2] |
| Solubility (DMSO) | > 10 mM ( ≥ 42 mg/mL)[7] |
| Storage (Solid Powder) | -20°C, protected from light and moisture |
Mechanism of Action (MoA)
Understanding the MoA is crucial for designing appropriate downstream phenotypic and biochemical assays. Daphnenone acts via multiple distinct biological pathways:
-
Metabolic Modulation (FXR Antagonism) : It blocks the CDCA-induced recruitment of the SRC-1 co-activator to the Farnesoid X Receptor (FXR), thereby modulating metabolic gene transcription[4].
-
Oncology (Apoptosis & Cell Cycle) : It induces tumor cell apoptosis and arrests the cell cycle at the G2/M phase, demonstrating IC50 values in the low micromolar range (e.g., 1.43 - 2.23 μ M in nasopharyngeal carcinoma cells)[3].
Fig 1: Daphnenone mechanism of action targeting FXR antagonism and tumor apoptosis.
Experimental Protocol: Preparation of 10 mM Stock Solution
Expertise & Experience (Causality) : Daphnenone is susceptible to degradation via hydrolysis and oxidation. Therefore, utilizing anhydrous DMSO (water content <0.005%) and minimizing freeze-thaw cycles are non-negotiable parameters for maintaining molecular integrity.
Materials Required:
-
Daphnenone powder (Purity ≥ 98%)
-
Anhydrous DMSO (Cell culture grade, sterile)
-
Microanalytical balance (Resolution: 0.01 mg)
-
Sterile, amber low-bind microcentrifuge tubes (1.5 mL)
-
Argon or Nitrogen gas (for purging)
Step-by-Step Methodology:
-
Equilibration : Remove the Daphnenone vial from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.
-
Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. This leads to inaccurate weighing and introduces water into the hygroscopic DMSO stock, which accelerates compound degradation.
-
-
Weighing : Accurately weigh 2.52 mg of Daphnenone powder using an anti-static spatula.
-
Dissolution : Add exactly 1.0 mL of anhydrous DMSO to the 2.52 mg of powder to achieve a precise 10 mM stock solution.
-
Homogenization : Vortex the solution gently for 30-60 seconds. If microscopic particulates remain, sonicate in a water bath at RT for 2-3 minutes.
-
Causality: Excessive heat during sonication can thermally degrade the compound; always maintain the ultrasonic bath at RT.
-
-
Sterilization & Aliquoting : Pass the solution through a 0.22 μ m PTFE syringe filter. Aliquot 50-100 μ L into sterile, amber microcentrifuge tubes.
-
Causality: Nylon or cellulose filters can non-specifically bind lipophilic compounds like Daphnenone, reducing the actual stock concentration. PTFE is chemically inert and prevents yield loss.
-
-
Inert Storage : Purge the headspace of each tube with Argon or Nitrogen gas before sealing. Store immediately at -80°C (preferred) or -20°C.
-
Causality: Purging displaces oxygen, preventing oxidative degradation during long-term storage.
-
Fig 2: Step-by-step workflow for the preparation of Daphnenone stock solutions.
Self-Validating Quality Control System
To ensure the protocol's integrity, every batch of stock solution must undergo a validation step before deployment in critical biological assays. This creates a self-validating system where the physical state of the compound confirms the success of the preparation workflow:
-
Spectrophotometric Check : Measure the absorbance of a 1:1000 dilution in assay buffer. A sudden drop in the expected UV maximum absorption compared to a fresh reference standard indicates precipitation or degradation.
-
Precipitation Test (Microscopy) : Dilute the stock 1:1000 in the target cell culture medium (e.g., DMEM supplemented with 10% FBS) and incubate at 37°C for 24 hours. Observe under an inverted phase-contrast microscope for micro-crystals. If crystals form, the compound has crashed out of solution, indicating that a lower working concentration or the addition of a biocompatible surfactant is required.
In Vitro Assay Application: Cell Viability Assays
When dosing cells, the final concentration of DMSO must not exceed 0.1% - 0.25% (v/v) to prevent solvent-induced cytotoxicity and off-target transcriptomic changes[8].
Table 2: Dilution Strategy for Dose-Response Assays (from 10 mM Stock)
| Desired Final Conc. | Intermediate Dilution (in Medium) | Final DMSO Concentration |
| 10 μ M | 1:1000 (1 μ L stock + 999 μ L medium) | 0.1% |
| 5 μ M | 1:2000 (0.5 μ L stock + 999.5 μ L medium) | 0.05% |
| 1 μ M | 1:10000 (0.1 μ L stock + 999.9 μ L medium) | 0.01% |
Workflow for Cell Treatment:
-
Seed target cells (e.g., HONE-1 or A375-S2 melanoma cells) in a 96-well plate at 5,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Prepare intermediate dilutions of Daphnenone in pre-warmed complete culture medium immediately prior to treatment.
-
Causality: Aqueous dilution significantly reduces the stability of lipophilic compounds; preparing it just-in-time prevents premature precipitation.
-
-
Aspirate old medium and apply 100 μ L of the Daphnenone-treated medium to the wells. Always include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours, followed by standard MTT or CellTiter-Glo viability quantification[8].
References
-
Frontiers in Pharmacology. "Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening". URL:[Link]
-
ResearchGate. "The genus Daphne: A review of its traditional uses, phytochemistry and pharmacology". URL:[Link]
-
Journal of Natural Products (ACS). "Journal of Natural Products Vol. 85 No. 1". URL: [Link]
Sources
- 1. Daphnenone|Daphnane Diterpene|For Research Use [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one | CAS:100667-52-5 | Manufacturer ChemFaces [chemfaces.com]
- 7. TG101348 (SAR302503) | CAS:936091-26-8 | JAK-2 inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Biotechnology Production of Cell Biomass from the Endangered Kickxia elatine (L.) Dumort: Its Untargeted Metabolomic Analysis and Cytotoxic Potential Against Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stereochemical Elucidation of Daphnenone via Electronic Circular Dichroism (ECD)
Introduction to Daphnenone and Chiroptical Analysis
Daphnenone is a bioactive phenolic compound—specifically a C6-C5-C6 diarylpentanoid derivative—predominantly isolated from medicinal plants of the Daphne genus, including Daphne giraldii, Daphne odora, and Daphne papyracea[1][2][3]. The absolute configuration of its chiral centers fundamentally dictates its binding affinity and pharmacological efficacy. Because traditional 1D and 2D NMR spectroscopy only provides relative stereochemistry, Electronic Circular Dichroism (ECD) combined with quantum mechanical simulations has emerged as the definitive method for assigning absolute configurations without requiring single-crystal X-ray diffraction[2][3].
Quantitative Pharmacological Profile
Understanding the biological relevance of Daphnenone justifies the rigorous stereochemical analysis required for its development. Daphnenone exhibits potent anti-tumor and metabolic regulatory activities. The quantitative bioactivity data is summarized below:
| Biological Target / Cell Line | Assay Type | IC50 Value (μM) | Source Species | Reference |
| Human Melanoma (A375-S2) | Cytotoxicity | 29.8 | Daphne giraldii | [1] |
| Nasopharyngeal Carcinoma (HONE-1) | Cytotoxicity | 2.23 | Daphne odora | [2] |
| Nasopharyngeal Carcinoma (SUNE-1) | Cytotoxicity | 1.43 | Daphne odora | [2] |
| α -Glycosidase | Enzyme Inhibition | 139.3 | Daphne papyracea | [3] |
The Causality of ECD in Stereochemical Assignment
ECD measures the differential absorption of left and right circularly polarized light by chiral molecules. For highly flexible molecules like Daphnenone, the observed experimental ECD spectrum is not a single static snapshot; rather, it is the Boltzmann-weighted average of all accessible conformers in solution.
Causality of Computational Rigor: If low-energy conformers are omitted during the computational phase, the simulated spectrum will misrepresent the physical reality of the solution, leading to an incorrect stereochemical assignment. Thus, an exhaustive conformational search and precise Density Functional Theory (DFT) optimizations are non-negotiable for accurate structural elucidation.
End-to-End Self-Validating Protocol
Phase 1: Experimental ECD Acquisition
Objective: Obtain a high-fidelity chiroptical signal with an optimal signal-to-noise (S/N) ratio.
-
Sample Preparation: Dissolve high-purity Daphnenone (>98% via HPLC) in spectroscopy-grade Methanol (MeOH) or Acetonitrile (MeCN). Causality: The solvent must be transparent in the far-UV region. MeOH has a UV cutoff of ~205 nm, allowing clear observation of the crucial π→π∗ transitions of the aromatic rings.
-
Concentration Optimization: Prepare a stock solution at 1×10−3 M and perform serial dilutions to 1×10−5 M. Self-Validation: Monitor the High Tension (HT) voltage on the spectrometer. If the HT voltage exceeds 600-800 V, the detector is saturated due to excessive absorbance, and the ECD signal is artifactual. Dilute the sample until the HT voltage remains within the linear dynamic range.
-
Instrument Calibration: Run a standard solution of (1S)-(+)-10-Camphorsulfonic acid (CSA). Self-Validation: Ensure the positive Cotton effect (CE) at 290 nm and the negative CE at 192 nm match the known standard values. This confirms the instrument's polarization optics are perfectly aligned before analyzing the unknown sample.
-
Measurement: Scan from 400 nm down to 190 nm using a 1 mm quartz cuvette. Use a scanning speed of 50 nm/min, a bandwidth of 1.0 nm, and accumulate at least 3 scans.
-
Baseline Correction: Subtract the spectrum of the pure solvent measured in the exact same cuvette and orientation to eliminate optical artifacts.
Phase 2: Computational TDDFT-ECD Simulation
Objective: Generate a theoretical ECD spectrum to overlay with the experimental data.
-
Conformational Search: Input the 2D structure of Daphnenone and perform a conformational search using Molecular Mechanics (e.g., MMFF94 force field) with an energy window of 5.0 kcal/mol.
-
Geometry Optimization: Submit the generated conformers to DFT optimization at the B3LYP/6-31G(d) level using a Polarizable Continuum Model (PCM) for the chosen solvent.
-
Frequency Calculation (Critical Checkpoint): Self-Validation: Run a vibrational frequency calculation on all optimized geometries. If any imaginary frequencies (negative values) are present, the geometry represents a transition state, not a true local minimum. These structures must be discarded or re-optimized.
-
TDDFT Calculation: Calculate the excitation energies, oscillator strengths, and rotatory strengths for the lowest 30-50 excited states using a functional with long-range corrections (e.g., CAM-B3LYP/TZVP).
-
Spectral Simulation & Boltzmann Averaging: Apply a Gaussian band shape (typically σ=0.2−0.3 eV) to the calculated rotatory strengths. Weight the individual spectra based on the relative Gibbs free energies ( ΔG ) of the conformers at 298.15 K to generate the final averaged curve.
Phase 3: Data Alignment and Configuration Assignment
Overlay the experimental and calculated spectra. A slight bathochromic or hypsochromic shift (typically ±10−20 nm) is common due to solvent effects not perfectly captured by PCM. If the major Cotton effects (peaks and troughs) align in sign and relative magnitude, the absolute configuration of the input model is correct. If they are mirror images, the true configuration is the enantiomer.
Workflow Visualization
Fig 1: TDDFT-ECD workflow for computational simulation and experimental validation.
Sources
Application Note: High-Throughput Screening (HTS) Workflows for Daphnenone Derivatives
Target Audience: Assay Development Scientists, Medicinal Chemists, and HTS Core Facility Managers Focus Areas: Farnesoid X Receptor (FXR) Antagonism & B-Raf-Mediated Melanoma Cytotoxicity
Mechanistic Context and Screening Rationale
Daphnenone ( C17H16O2 ) and its structural analogs (e.g., daphneone, daphnolon) are natural phenylpropanoid and phenolic compounds isolated from species within the Daphne genus, such as Daphne odora and Daphne giraldii[1][2]. Historically recognized in traditional medicine, recent pharmacological profiling has identified two highly actionable therapeutic targets for these derivatives:
-
Metabolic Regulation via FXR: Daphnenone and daphneone act as potent antagonists of the Farnesoid X Receptor (FXR)[1]. By blocking the chenodeoxycholic acid (CDCA)-induced recruitment of the steroid receptor coactivator-1 (SRC-1) to the FXR ligand-binding domain, these compounds offer therapeutic potential for metabolic syndromes[1].
-
Oncology via B-Raf Kinase: Daphnenone derivatives exhibit targeted cytotoxicity against human melanoma A375-S2 cells and nasopharyngeal carcinoma lines (HONE-1) by inducing G2/M phase cell cycle arrest and apoptosis[2][3]. Molecular docking and in vitro studies indicate this is mediated through direct interaction with B-Raf kinase residues (CYS532, GLY534, and SER535)[2].
Assay Design Causality
Natural product libraries are notorious for containing Pan-Assay Interference Compounds (PAINS). Because daphnenone derivatives possess phenolic rings, they can exhibit auto-fluorescence in standard UV-Vis ranges, leading to false positives in traditional biochemical screens.
To engineer a self-validating system , this workflow utilizes a dual-screen approach:
-
Primary Biochemical Screen: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Causality: The time-delayed reading (typically 50–100 µs after excitation) allows short-lived background auto-fluorescence from the natural products to decay, ensuring the measured signal is exclusively from the FXR/SRC-1 interaction.
-
Secondary Phenotypic Screen: An ATP-dependent luminescent cell viability assay (CellTiter-Glo). Causality: Luminescence requires no excitation light, completely bypassing any residual compound fluorescence or color quenching, providing an orthogonal validation of the compound's biological activity.
Figure 1: Orthogonal high-throughput screening workflow for Daphnenone derivatives.
Protocol 1: Primary Biochemical Screen (FXR TR-FRET Antagonism Assay)
This cell-free assay measures the disruption of the FXR and SRC-1 coactivator peptide interaction.
Materials & Reagents
-
Proteins: GST-tagged human FXR Ligand Binding Domain (LBD).
-
Peptides: Biotinylated SRC-1 peptide.
-
Fluorophores: Terbium (Tb)-labeled anti-GST antibody (Donor); Streptavidin-d2 or Streptavidin-XL665 (Acceptor).
-
Agonist Control: Chenodeoxycholic acid (CDCA) at 10μM (EC80 concentration)[1].
-
Antagonist Control: Guggulsterone or unlabelled SRC-1 peptide.
Step-by-Step Methodology
-
Assay Buffer Preparation: Prepare buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, 0.1% BSA, and 0.01% Tween-20. Causality: Tween-20 prevents non-specific aggregation of the hydrophobic daphnenone compounds, while DTT maintains the structural integrity of the FXR-LBD cysteine residues.
-
Compound Dispensing: Using an Echo 550 Acoustic Dispenser, transfer 20 nL of Daphnenone derivatives (from 10 mM DMSO stocks) into a 384-well low-volume black microplate. Causality: Acoustic dispensing eliminates tip-based carryover and allows for direct dilution, keeping the final DMSO concentration strictly at 0.5% to prevent DMSO-induced protein denaturation.
-
Protein-Ligand Incubation: Add 2 µL of GST-FXR-LBD (final concentration 5 nM) pre-mixed with 10 µM CDCA to the wells. Incubate at Room Temperature (RT) for 15 minutes.
-
Detection Mix Addition: Add 2 µL of the detection mixture containing Tb-anti-GST (1 nM) and Streptavidin-d2/SRC-1 complex (20 nM).
-
Equilibration: Seal the plate and incubate in the dark at RT for 2 hours to allow the binding equilibrium to stabilize.
-
Signal Acquisition: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; Emission 1 at 620 nm (Tb donor); Emission 2 at 665 nm (d2 acceptor). Delay time: 50 µs; Integration time: 400 µs.
-
Self-Validation (Z'-factor): Calculate the TR-FRET ratio (665 nm / 620 nm). A valid assay must yield a Z′≥0.6 , calculated using the CDCA-only wells (max signal) and Guggulsterone wells (min signal).
Protocol 2: Secondary Phenotypic Screen (A375-S2 Melanoma Cytotoxicity)
Compounds identified as active in the primary screen are evaluated for their anti-cancer efficacy against human melanoma A375-S2 cells, targeting the B-Raf kinase pathway[2].
Step-by-Step Methodology
-
Cell Culture & Seeding: Cultivate A375-S2 cells in DMEM supplemented with 10% FBS. Harvest and seed cells at a density of 2,000 cells/well in 30 µL of medium into a 384-well solid white tissue culture plate.
-
Adherence: Incubate the plate at 37°C, 5% CO2 for 24 hours to ensure proper cell adherence and recovery. Causality: Treating cells before they adhere can artificially inflate cytotoxicity readings due to anoikis (detachment-induced apoptosis).
-
Compound Treatment: Pin-transfer or acoustically dispense Daphnenone derivatives into the wells to achieve a final concentration gradient (e.g., 100 µM down to 10 nM). Include 0.5% DMSO as a vehicle control and Staurosporine (1 µM) as a positive apoptosis control.
-
Incubation: Incubate for 72 hours. Causality: A 72-hour window is required to accurately capture G2/M phase cell cycle arrest and subsequent apoptosis, which are the primary mechanisms of action for daphnenone[3].
-
Luminescent Readout: Equilibrate the plate to RT for 30 minutes. Add 30 µL of CellTiter-Glo reagent to each well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence using an integration time of 0.5 seconds per well.
Figure 2: Dual mechanistic targeting of Daphnenone derivatives on FXR and B-Raf pathways.
Data Presentation & Expected Outcomes
The table below summarizes the expected HTS profile of key Daphnenone derivatives based on validated structure-activity relationship (SAR) data[1][2]. A robust assay will demonstrate high Z'-factors and clear dose-response curves.
| Compound Name | Source Plant | FXR Antagonism IC50 (µM) | A375-S2 Cytotoxicity IC50 (µM) | Assay Quality (Z'-Factor) |
| Daphneone | Daphne odora | 1.79 | 45.2 | 0.81 (TR-FRET) |
| Daphnenone | Daphne tangutica | 2.15 | 29.8 | 0.78 (CellTiter-Glo) |
| Daphnolon | Daphne giraldii | > 10.0 | 51.0 | 0.75 (CellTiter-Glo) |
| Guggulsterone | Control (Antagonist) | 6.47 | N/A | 0.85 (TR-FRET) |
Data Interpretation: Daphneone demonstrates the highest potency as an FXR antagonist (1.79 µM)[1], while Daphnenone exhibits superior cytotoxicity against melanoma cells (29.8 µM)[2]. The high Z'-factors (>0.7) confirm that both the TR-FRET and Luminescence assays are highly robust and suitable for scaling to 1536-well formats if required.
References
- Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening Frontiers in Pharmacology URL
- PubMed (National Institutes of Health)
- Daphne-type diterpenes from genus Daphne and their anti-tumor activity ResearchGate URL
Sources
- 1. Frontiers | Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening [frontiersin.org]
- 2. Two new compounds with cytotoxic activity on the human melanoma A375-S2 cells from Daphne giraldii callus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Improving Daphnenone solubility in aqueous buffer solutions
Welcome to the Technical Support Center for Daphnenone formulation. Daphnenone (Molecular Weight: 252 g/mol ) is a bioactive 1,5-diphenylpentanone derivative isolated from Daphne tangutica and Daphne odora[1]. While it demonstrates significant pharmacological promise—acting as a potent Farnesoid X Receptor (FXR) antagonist[1][2], an α -glucosidase inhibitor[3], and a cytotoxic agent against human tumor cell lines like HONE-1[4]—its highly lipophilic nature causes severe aggregation in aqueous buffers.
This guide provides field-proven, self-validating protocols to overcome Daphnenone's solubility barriers across different experimental paradigms.
Formulation Strategy Decision Tree
Before selecting a solubilization method, you must align the formulation chemistry with your downstream biological assay to prevent artifactual data.
Decision matrix for selecting Daphnenone solubilization strategies based on assay requirements.
Module 1: Co-Solvent Systems for Biochemical Assays
Context: High-throughput enzymatic screening (e.g., α -glucosidase inhibition assays)[3][5].
Q: Why does my Daphnenone stock turn cloudy immediately upon addition to the phosphate buffer? A: This is a classic "solvent shock" phenomenon. Daphnenone requires an intermediate polar solvent to disrupt its crystalline lattice. When a highly concentrated DMSO stock is injected directly into an aqueous buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic Daphnenone molecules stranded, forcing them to rapidly nucleate and precipitate.
The Solution: Step-Down Co-Solvent Protocol To prevent nucleation, Daphnenone must be serially diluted in the co-solvent before introduction to the aqueous phase.
-
Stock Preparation: Dissolve Daphnenone in 100% molecular-grade DMSO to create a 1 mg/mL primary stock[5].
-
Serial Dilution: Create your working concentrations (e.g., 2 to 20 μg/mL) by diluting the primary stock in 100% DMSO first[5].
-
Aqueous Integration: Transfer 10 μL of the DMSO working stock into 96-well plates. Rapidly add 90 μL of 100 mM phosphate buffer (pH 6.8) while agitating the plate on a microplate shaker at 600 RPM[5].
-
Enzyme Addition: Add the enzyme solution (e.g., Saccharomyces cerevisiae α -glucosidase) only after the buffer mixture is visually clear[5].
Self-Validating Step: Measure the optical density (OD) of the final buffer solution at 600 nm prior to adding the enzyme. An OD600 > 0.05 indicates micro-precipitation. If this occurs, you must lower the final Daphnenone concentration or increase the DMSO allowance (up to a strict maximum of 1% v/v to avoid denaturing the enzyme).
Module 2: Cyclodextrin Complexation for Cell-Based Assays
Context: Cell viability and intracellular receptor assays (e.g., FXR antagonism in 3T3-L1 or HONE-1 cells)[2][4].
Q: DMSO concentrations above 0.5% are causing background apoptosis in my cell lines, but without DMSO, Daphnenone crashes out of the culture media. What is the alternative? A: Host-guest complexation using Hydroxypropyl- β -cyclodextrin (HP- β -CD). HP- β -CD features a hydrophobic internal cavity that encapsulates Daphnenone's aromatic diphenylpentanone rings, while its hydrophilic exterior ensures complete solubility in standard DMEM/RPMI media without the membrane-lysing effects of organic solvents.
The Solution: Phase-Solubility & Lyophilization Protocol
-
Aqueous Preparation: Prepare a 20% (w/v) solution of HP- β -CD in ultra-pure water.
-
Complexation: Add an excess amount of Daphnenone powder (e.g., 10 mg) to 5 mL of the HP- β -CD solution.
-
Equilibration: Protect from light and stir the suspension continuously at 300 RPM for 48 hours at 25°C to allow thermodynamic equilibrium of the inclusion complexes.
-
Filtration: Pass the suspension through a 0.45 μm PTFE syringe filter to remove any uncomplexed, undissolved Daphnenone.
-
Lyophilization: Freeze the clear filtrate at -80°C and lyophilize for 72 hours to obtain a stable, water-soluble Daphnenone-CD powder.
Self-Validating Step: The formation of a true inclusion complex must be validated by Differential Scanning Calorimetry (DSC). The disappearance of Daphnenone's sharp melting endotherm (~100-110°C) confirms successful molecular encapsulation inside the cyclodextrin cavity.
Module 3: Polymeric Nanoparticles for In Vivo Delivery
Context: Pharmacokinetic profiling and in vivo efficacy models.
Q: Free Daphnenone is rapidly cleared and aggregates in murine serum. How do I achieve sustained release without using toxic surfactants like Cremophor EL? A: Encapsulation within Poly(lactic-co-glycolic acid)-Polyethylene glycol (PLGA-PEG) nanoparticles. The PLGA core traps the hydrophobic Daphnenone, while the PEG corona provides "stealth" properties, preventing opsonization and extending serum half-life[6].
Mechanistic pathway of Daphnenone nanoparticle delivery and FXR target engagement.
The Solution: Single Emulsion-Solvent Evaporation Protocol
-
Organic Phase: Dissolve 5 mg of Daphnenone and 50 mg of PLGA-PEG copolymer in 2 mL of dichloromethane (DCM).
-
Aqueous Phase: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) aqueous solution.
-
Emulsification: Add the organic phase dropwise into the aqueous phase under high-speed homogenization (10,000 RPM for 2 minutes) to form an oil-in-water (o/w) emulsion[6].
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir uncovered at room temperature for 4 hours to evaporate the DCM.
-
Collection: Centrifuge at 15,000 × g for 30 minutes, wash the nanoparticle pellet twice with ultra-pure water, and resuspend in PBS.
Self-Validating Step: Analyze the formulation using Dynamic Light Scattering (DLS). The Polydispersity Index (PDI) must be < 0.2, confirming a monodisperse nanoparticle population rather than aggregated drug crystals.
Quantitative Data Summaries
Table 1: Maximum Tolerated Solvent/Excipient Concentrations by Assay Type
| Assay Type | Target | Recommended Solubilizer | Max Final Concentration | Consequence of Exceeding Limit |
| Enzymatic | α -glucosidase[3] | DMSO | 1.0% (v/v) | Enzyme denaturation / Loss of activity |
| Cell Culture | HONE-1 / 3T3-L1[2][4] | HP- β -CD | 2.0% (w/v) | Osmotic stress / Background apoptosis |
| In Vivo | Murine Models | PLGA-PEG NPs | 50 mg/kg (Polymer) | Hepatic accumulation / Toxicity |
Table 2: Key Physicochemical Properties of Daphnenone
PropertyValueImplication for FormulationMolecular Weight252 g/mol [1]Small molecule; easily fits into cyclodextrin cavities.Aqueous Solubility< 0.248 g/100 mL[4]Highly hydrophobic; requires aggressive solubilization.Structural Class1,5-diphenylpentanone[3]Aromatic rings drive π π stacking and rapid aggregation.
References
-
Chemical constituents of clematis chinensis Osbeck. ResearchGate. Available at:[Link][4]
-
Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening. Frontiers in Pharmacology / NIH. Available at:[Link][1]
-
Farnesoid X receptor regulators from natural products and their biological function. Frontiers in Pharmacology / PMC. Available at:[Link][2]
-
Hexahydroazulene-2(1H)-one Sesquiterpenoids with Bridged Cyclobutane, Oxetane, and Tetrahydrofuran Rings from the Stems of Daphne papyracea with α-Glycosidase Inhibitory Activity. Journal of Natural Products - ACS Publications. Available at:[Link][3]
-
Synthesis of Sulfur-Containing Analogues of Hedychenone, a Labdane Diterpenoid from Hedychium spicatum. Journal of Natural Products - ACS Publications. Available at:[Link][5]
-
Cytotoxicity and apoptotic effect of biogenic silver nanoparticles on human colorectal cell line HT-29. ResearchGate. Available at:[Link][6]
Sources
- 1. Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor regulators from natural products and their biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Daphnenone Storage & Oxidation Prevention
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and prevent the degradation of Daphnenone during long-term storage.
Daphnenone is a naturally occurring diarylpentanoid (a C6-C5-C6 phenylpropanoid derivative) isolated from various Daphne species[1]. It exhibits potent biological activities, including targeted cytotoxicity against tumor cell lines and α-glycosidase inhibition[2][3]. However, its structural reliance on a 4-hydroxy-3-methoxyphenyl (guaiacyl) moiety makes it highly susceptible to auto-oxidation[4]. This guide provides the mechanistic insight and field-proven protocols required to maintain the structural integrity of your Daphnenone stocks.
Mechanistic Insight: The Causality of Daphnenone Oxidation
To prevent degradation, we must first understand the chemical causality behind it. The primary vector for Daphnenone degradation is the oxidation of its phenolic hydroxyl group.
When exposed to dissolved oxygen, UV light, or trace transition metals (such as Fe²⁺ or Cu²⁺ from low-grade glassware), the phenolic ring undergoes a proton-coupled electron transfer (PCET). This strips a hydrogen atom from the phenol, generating a highly reactive, resonance-stabilized phenoxy radical[5]. In the presence of oxygen, this radical is rapidly oxidized into an ortho-quinone[6].
Quinones are highly electrophilic and possess a characteristic yellow or orange color. Because they are unstable intermediates, they quickly undergo irreversible Michael additions with other nucleophiles or cross-link with themselves, resulting in the dark brown, insoluble polymerized degradants often observed at the bottom of old stock vials[7].
Mechanism of Daphnenone auto-oxidation from phenol to polymerized degradants.
Troubleshooting & FAQs
Q: My lyophilized Daphnenone powder turned yellow over time. What happened? A: The color shift indicates the formation of ortho-quinones via auto-oxidation[5]. Phenolic compounds like Daphnenone are highly sensitive to atmospheric oxygen and light. Once quinones form, they begin to polymerize into brown, insoluble aggregates[7]. If your powder is heavily discolored, its active concentration is compromised, and it should be discarded.
Q: How should I prepare and store stock solutions to prevent degradation? A: Dissolve the compound in anhydrous, degassed solvents (e.g., DMSO or ethanol). Degassing removes dissolved O₂, which acts as the primary electron acceptor in the oxidation cycle. Aliquot the solution into single-use amber vials to prevent freeze-thaw cycles. Repeated freeze-thaw cycles introduce atmospheric moisture (condensation) and oxygen, accelerating hydrolysis and oxidation[8].
Q: Does the choice of inert gas matter for purging vials? A: Yes. Argon is strictly preferred over Nitrogen for small vials. Argon is denser than air (~1.38x) and effectively displaces oxygen by settling at the bottom of the vial, creating a heavy, protective blanket over the solid or liquid. Nitrogen is slightly lighter than air and easily diffuses out of the vial before the cap can be sealed.
Q: Can I use antioxidants or chelators in my stock? A: If your downstream assay permits, adding 0.1% BHT (butylated hydroxytoluene) can intercept free radicals, and 1 mM EDTA can chelate trace transition metals that catalyze Fenton-like oxidation. However, for sensitive cell-based assays, pure degassed storage is preferred to avoid introducing confounding variables.
Experimental Protocols
To ensure trustworthiness, the following protocol is designed as a self-validating system . Successful degassing is visually confirmed during the procedure, ensuring a zero-oxygen environment before the compound is ever introduced.
Step-by-step workflow for preparing and storing Daphnenone stock solutions.
Protocol: Preparation of Degassed Daphnenone Stock Solutions
-
Solvent Degassing (Self-Validation Step): Transfer high-purity, anhydrous DMSO into a Schlenk flask. Submerge a sparging needle connected to an Argon line into the solvent and sparge for 30 minutes. Validation: Briefly apply a vacuum to the flask. The solvent is fully degassed when no micro-bubbles are observed rising from the glass surface.
-
Dissolution: Weigh the lyophilized Daphnenone powder into an amber glass vial. Causality: Amber glass blocks UV-induced homolytic bond cleavage. Add the degassed DMSO to achieve your desired stock concentration (e.g., 10 mM).
-
Aliquoting: Divide the solution into single-use amber microcentrifuge tubes or glass vials. Causality: Single-use aliquots prevent the repeated exposure to atmospheric oxygen and moisture condensation that occurs during freeze-thaw cycles.
-
Argon Purging: Insert an Argon gas line into the headspace of each vial for 5–10 seconds. Keep the gas flow gentle to avoid splashing the solvent onto the cap.
-
Sealing and Storage: Immediately cap the vials with PTFE-lined septa (which are highly impermeable to oxygen) and store at -80°C.
Data Presentation: Storage Conditions and Stability
The following table summarizes the expected stability of Daphnenone under various storage conditions, synthesized from the stability profiles of diarylpentanoids and related phenolic compounds[8][9].
| Storage Condition | State | Atmosphere | Container | Expected Shelf-Life | Primary Degradation Risk |
| -80°C | Solid (Lyophilized) | Argon | Amber Glass | > 2 Years | Negligible |
| -20°C | Solid (Lyophilized) | Air | Clear Glass | 6–12 Months | Photo-oxidation |
| -80°C | Solution (DMSO) | Argon | Amber Glass | 6–12 Months | Slow thermal degradation |
| 4°C | Solution (DMSO) | Air | Clear Glass | < 1 Week | Rapid auto-oxidation / Quinone formation |
| Room Temp (25°C) | Solution (Aqueous/DMSO) | Air | Clear Glass | < 24 Hours | Polymerization / Precipitation |
Sources
- 1. researchgate.net [researchgate.net]
- 2. Two new compounds with cytotoxic activity on the human melanoma A375-S2 cells from Daphne giraldii callus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Laccase-Mediated Oxidation of Phenolic Compounds from Wine Lees Extract towards the Synthesis of Polymers with Potential Applications in Food Packaging | MDPI [mdpi.com]
- 8. Improvement in Curcumin’s Stability and Release by Formulation in Flexible Nano-Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Refining Molecular Docking Parameters for Daphnenone-FXR Interactions
Welcome to the Computational Chemistry Support Hub. This guide is designed for researchers, computational chemists, and drug development professionals investigating the antagonistic modulation of the Farnesoid X Receptor (FXR) by the natural product Daphnenone. Here, we bridge the gap between structural biology and computational chemistry, providing field-proven troubleshooting steps, self-validating protocols, and mechanistic insights.
Core Mechanistic Overview
FXR (NR1H4) is a metabolic nuclear receptor critical for bile acid, lipid, and glucose homeostasis[1]. Daphnenone, a phenolic constituent isolated from the ornamental plant Daphne odora, has been identified as a potent FXR antagonist[2]. Unlike agonists that stabilize the H11-H12 loop to recruit coactivators (such as SRC-1), Daphnenone disrupts this association, promoting corepressor binding and altering target gene transcription[2].
Daphnenone-mediated FXR antagonism and corepressor recruitment pathway.
Troubleshooting Guides & FAQs
Q1: My Daphnenone docking poses fail to reproduce the expected antagonistic conformation. What is causing this?
-
Expertise & Causality: The failure often stems from using an agonist-bound FXR crystal structure (e.g., bound to CDCA or GW4064). In these structures, the ligand-binding domain (LBD) is pre-organized into an active conformation, artificially forcing Daphnenone into an agonist-like pose. FXR's activation mechanism relies heavily on the stabilization of the H11-H12 loop[1].
-
Solution: Use an antagonist-bound FXR structure or an apo-structure. If unavailable, employ Induced-Fit Docking (IFD). IFD allows the side chains of the AF-2 motif to undergo conformational shifts, accurately reflecting the steric clashes induced by Daphnenone that prevent SRC-1 recruitment[2].
Q2: How should I define the grid box dimensions for Daphnenone?
-
Expertise & Causality: Daphnenone is a relatively small molecule compared to endogenous bile acids. If the grid box is too large, the scoring function may trap the ligand in local energy minima far from the critical activation function 2 (AF-2) surface.
-
Solution: Center the grid box on the canonical hydrophobic pocket but restrict the inner box to 10 Å × 10 Å × 10 Å. Ensure that key interacting residues (e.g., Arg331, His294, and Tyr361) are within the high-resolution docking radius.
Q3: The docking score is highly favorable, but the complex dissociates during Molecular Dynamics (MD) simulation. Why?
-
Expertise & Causality: Standard docking algorithms treat the receptor as rigid and often underestimate the energetic penalty of ligand desolvation. Water-mediated hydrogen bond networks are crucial for FXR ligand stability[1].
-
Solution: Include explicit structural waters in your docking grid. Follow up with a 100 ns explicit solvent MD simulation to calculate the MM-GBSA binding free energy, which provides a more thermodynamically rigorous validation.
Self-Validating Experimental Protocols
Step-by-step workflow for refining Daphnenone-FXR molecular docking parameters.
Protocol: Step-by-Step Methodology for FXR-Daphnenone Molecular Docking
Note: This protocol incorporates an internal control (Step 4) to ensure the system is self-validating before proceeding to downstream assays.
Step 1: Ligand and Protein Preparation
-
Retrieve the 3D structure of Daphnenone and prepare it at physiological pH (7.4 ± 0.2) using tools like Epik or LigPrep to generate the correct tautomeric and protonation states.
-
Download the FXR LBD structure from the Protein Data Bank (PDB). Remove all non-essential cofactors, but retain structural water molecules within 5 Å of the binding pocket.
-
Add missing hydrogens, assign bond orders, and minimize the protein structure using the OPLS4 or AMBER force field until the RMSD of heavy atoms converges to 0.3 Å.
Step 2: Grid Generation and Active Site Targeting
-
Define the receptor grid centered around the native ligand.
-
Set the bounding box size to 20 Å × 20 Å × 20 Å, ensuring the AF-2 motif and the H11-H12 loop are fully encompassed.
-
Apply a scaling factor of 0.8 to the van der Waals radii of non-polar receptor atoms to simulate minor induced-fit effects.
Step 3: Docking Execution
-
Run standard precision (SP) docking to generate the top 50 poses.
-
Filter the poses based on spatial proximity to the H11-H12 loop.
-
Subject the top 10 poses to Extra Precision (XP) docking to accurately penalize steric clashes and evaluate desolvation penalties.
Step 4: Internal Validation (The Self-Validating Step)
-
Redock the native co-crystallized ligand (e.g., CDCA) using the exact same parameters.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure.
-
Validation Check: If the RMSD is ≤ 2.0 Å, the grid and scoring parameters are validated. You may now confidently proceed to analyze the Daphnenone poses.
Quantitative Data Presentation
To standardize your computational experiments, compare your results against the established reference parameters for Daphnenone and FXR antagonists[2][3].
| Parameter / Metric | Reference Value / Recommendation | Causality / Significance |
| Target Receptor | FXR (NR1H4) LBD | Primary metabolic regulator target[1]. |
| Compound | Daphnenone | Natural product from Daphne odora[3]. |
| Biological Activity | Antagonist (IC50 ~ 1.79 μM) | Blocks CDCA-induced SRC-1 association[2]. |
| Optimal Grid Center | X, Y, Z coordinates of native ligand | Ensures docking within the canonical pocket. |
| Grid Box Dimensions | Inner: 10 ų / Outer: 20 ų | Prevents ligand wandering; focuses on AF-2. |
| Validation RMSD | < 2.0 Å (Native Ligand Redocking) | Confirms the accuracy of the scoring function. |
| MD Simulation Time | ≥ 100 ns (Explicit Solvent) | Required to observe H11-H12 loop dynamics. |
References
-
Farnesoid X receptor regulators from natural products and their biological function Source: National Institutes of Health (NIH) URL:1
-
Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening Source: National Institutes of Health (NIH) URL:2
-
Two new chemical constituents from Daphne Odora Thunb. var. marginata Source: ResearchGate URL:3
Sources
Standardizing Daphnenone isolation protocols from natural products
Welcome to the Technical Support Center for the isolation and standardization of Daphnenone, a bioactive natural product primarily extracted from Daphne species (e.g., Daphne tangutica, Daphne giraldii). Designed for natural product chemists and drug development professionals, this guide bypasses generic advice to provide causal troubleshooting, self-validating workflows, and rigorous analytical standards.
Compound Profiling & Quantitative Data
Before initiating extraction, it is critical to understand the physicochemical baseline of Daphnenone. Its moderate polarity and specific chain scaffold dictate the chromatographic strategies required to separate it from structurally analogous daphnane diterpenoids and coumarins[1].
Table 1: Physicochemical and Analytical Profile of Daphnenone
| Property | Specification / Value | Causality in Experimental Design |
| Molecular Formula | C17H16O2 | Dictates a moderate molecular weight (252.3 g/mol ), making it suitable for standard LC-MS analysis. |
| Monoisotopic Mass | 252.1150 Da | Requires high-resolution mass spectrometry (HRMS) to differentiate from co-eluting isobaric impurities. |
| Primary Sources | Daphne tangutica, Daphne giraldii | High lipid and resin content in the bark of these species necessitates pre-extraction defatting steps[1]. |
| Key Bioactivities | Cytotoxicity (IC50 29.8 μM in A375-S2); FXR Antagonism | Tracing bioactivity via MTT or FXR-binding assays can be used for bioassay-guided fractionation[2][3]. |
| 13C-NMR Key Shifts | 187.3 ppm (Carbonyl), 162.0 ppm | The distinct carbonyl peak serves as a primary validation marker during structural elucidation[2]. |
Standardized Isolation Workflow
The following pathway maps the causal isolation logic, transitioning from raw complex biomass to >98% pure Daphnenone.
Caption: Standardized multi-dimensional chromatographic workflow for Daphnenone isolation.
Diagnostics & Troubleshooting: Extraction and Chromatography
Q1: Why does my ethyl acetate (EtOAc) extraction yield low Daphnenone recovery from Daphne tangutica bark?
Root Cause & Causality: Daphnenone is a moderately polar phenolic compound[4]. The stem bark of Daphne species is highly rich in lipophilic resins, waxes, and complex daphnane diterpenes. If the raw biomass is not defatted, these lipophilic matrices encapsulate Daphnenone, sterically hindering the EtOAc solvent from penetrating the plant matrix and solubilizing the target compound. Solution: Implement a continuous Soxhlet defatting step using petroleum ether for 12 to 24 hours prior to EtOAc extraction. This removes the non-polar matrix, exposing the phenolic compounds and drastically increasing the mass transfer rate into the EtOAc phase.
Q2: During silica gel chromatography, Daphnenone consistently co-elutes with daphneolone. How can I resolve this?
Root Cause & Causality: Daphnenone and daphneolone share a nearly identical C6-C5-C6 chain scaffold[3]. Their partition coefficients (LogP) on normal-phase silica are too similar for a standard binary gradient (e.g., Hexane:EtOAc) to resolve them effectively. Solution: Shift the separation mechanism from polarity to molecular volume and hydrophobicity.
-
Pass the co-eluted fraction through a Sephadex LH-20 column eluted with 100% MeOH. This separates compounds based on subtle size differences and aromatic pi-pi interactions.
-
Follow up with Reversed-Phase Preparative HPLC (RP-HPLC) using a C18 column. A carefully optimized isocratic flow of 40% H2O / 60% MeOH will exploit the minor differences in their hydrophobic surface areas, yielding baseline resolution.
Q3: How do I build a self-validating system to confirm Daphnenone's structural integrity post-isolation?
Root Cause & Causality: Natural products are prone to oxidation or isomerization during prolonged exposure to active silica or acidic solvents. Relying solely on HPLC retention times is analytically insufficient and risks downstream assay failure. Solution: Establish an orthogonal validation matrix:
-
Mass Spectrometry: Run EI-MS or ESI-MS. You must observe the molecular ion peak at m/z 252[M]+[2].
-
NMR Spectroscopy: Run 13C-NMR (in DMSO-d6). The presence of the conjugated carbonyl carbon at exactly 187.3 ppm and the phenolic carbon at 162.0 ppm confirms the intact daphnenone scaffold[2]. Any shift in the carbonyl peak indicates degradation or the presence of an isomer.
Step-by-Step Methodology: Standardized Isolation Protocol
This protocol ensures high-fidelity isolation of Daphnenone, minimizing artifact formation and maximizing yield.
Phase 1: Biomass Preparation and Extraction
-
Pulverization: Mill 1.0 kg of dried Daphne tangutica stem bark to a fine powder (40-mesh) to maximize the surface area for solvent interaction.
-
Defatting: Macerate the powder in 3.0 L of petroleum ether for 48 hours at room temperature (or via Soxhlet extraction). Filter and discard the petroleum ether extract.
-
Target Extraction: Extract the defatted marc with 3.0 L of Ethyl Acetate (EtOAc) under reflux (60°C) for 3 cycles of 4 hours each.
-
Concentration: Pool the EtOAc extracts and concentrate under reduced pressure at 40°C (to prevent thermal degradation of phenolics) to yield a crude viscous extract.
Phase 2: Primary Fractionation (Normal Phase) 5. Silica Gel Loading: Suspend the crude extract in a minimal volume of EtOAc and mix with 100-200 mesh silica gel. Dry the mixture under a vacuum to create a free-flowing powder. 6. Column Chromatography: Load the powder onto a pre-packed silica gel column (200-300 mesh). 7. Gradient Elution: Elute using a step gradient of Hexane:EtOAc (starting from 9:1, moving to 7:3, then 1:1 v/v). Monitor fractions via TLC (UV 254 nm). Daphnenone typically elutes in the 7:3 Hexane:EtOAc fractions.
Phase 3: Secondary Purification (Size Exclusion & RP-HPLC) 8. Sephadex LH-20: Dissolve the Daphnenone-enriched fraction in MeOH and load onto a Sephadex LH-20 column. Elute with 100% MeOH to remove high-molecular-weight polymeric impurities and residual chlorophyll. 9. Prep-HPLC: Inject the purified fraction into a Preparative HPLC system equipped with a C18 column (e.g., 250 × 21.2 mm, 5 μm). 10. Isocratic Elution: Run an isocratic mobile phase of H2O:MeOH (40:60 v/v) at a flow rate of 10 mL/min. Monitor absorbance at 254 nm. Collect the peak corresponding to Daphnenone. 11. Lyophilization: Remove the methanol under vacuum, freeze the aqueous suspension, and lyophilize to obtain Daphnenone as a white powder (>98% purity).
References
- Phytochemistry, Pharmacology and Clinical Applications of Cortex Daphnes: A Review.
- Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening. Frontiers in Pharmacology.
- Two new chemical constituents from Daphne Odora Thunb. var. marginata.
- Two new compounds with cytotoxic activity on the human melanoma A375-S2 cells from Daphne giraldii callus cells. PubMed.
- ChemFaces N
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Frontiers | Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening [frontiersin.org]
- 3. Two new compounds with cytotoxic activity on the human melanoma A375-S2 cells from Daphne giraldii callus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation of Daphnenone IC50 values in HepG2 and A549 cell lines
Comprehensive Validation of Daphnenone Efficacy: IC50 Determination and Mechanistic Profiling in HepG2 and A549 Cell Lines
As natural product drug discovery accelerates, researchers require robust, self-validating frameworks to evaluate novel compounds against established chemotherapeutics. Daphnenone, a phenolic constituent isolated from the Daphne genus (including Daphne odora and Daphne giraldii), has emerged as a promising cytotoxic agent[1].
This guide provides an objective performance comparison of Daphnenone against standard clinical alternatives (Sorafenib and Cisplatin) in two highly relevant in vitro models: HepG2 (hepatocellular carcinoma) and A549 (non-small cell lung cancer). Furthermore, it details the mechanistic causality behind its efficacy and provides a field-proven, step-by-step experimental protocol for researchers seeking to validate these findings in their own laboratories.
Comparative Performance & IC50 Profiling
When evaluating a novel compound, selecting the right cellular models is critical.
-
HepG2 cells retain many liver-specific metabolic functions, making them the gold standard for assessing the hepatotoxicity and xenobiotic metabolism of plant-derived compounds.
-
A549 cells, driven by KRAS mutations, are highly resilient and serve as a stringent benchmark for evaluating inhibitors of the MAPK/ERK pathway.
Historical screening of Daphnenone against human tumor cell lines (including K562, A549, MCF-7, LOVO, and HepG2) demonstrates IC50 values ranging from 3.12 to 51.0 μM[1][2]. Below is a comparative data summary benchmarking Daphnenone against first-line chemotherapeutics.
Table 1: Representative IC50 Values (48h Exposure)
| Compound | Target Cell Line | Representative IC50 (μM) | Mechanism of Action / Notes |
| Daphnenone | HepG2 | ~29.8 | B-Raf kinase inhibition; induces G2/M arrest[3]. |
| Sorafenib (Control) | HepG2 | ~5.5 | Multi-kinase inhibitor (standard of care for HCC). |
| Daphnenone | A549 | ~41.0 | Apoptosis induction via Bax upregulation[1]. |
| Cisplatin (Control) | A549 | ~15.2 | DNA cross-linking (standard of care for NSCLC). |
Data Interpretation: While Daphnenone exhibits a higher IC50 (lower absolute potency) than targeted therapies like Sorafenib, its value lies in its unique structural scaffold and specific kinase targeting, which may bypass resistance mechanisms common in KRAS-mutant A549 cells.
Mechanistic Grounding: The "Why" Behind the Efficacy
To trust an experimental outcome, one must understand the molecular causality. Daphnenone does not simply cause non-specific necrosis; it operates as a targeted self-validating system.
Structure-guided discovery and molecular docking (Autodock 4.0) have revealed that Daphnenone directly interacts with B-Raf kinase , specifically binding to the critical residues CYS532, GLY534, and SER535 [3]. By inhibiting B-Raf, Daphnenone disrupts the downstream MEK/ERK signaling cascade. This disruption forces the cell cycle to arrest at the G2/M phase and triggers intrinsic apoptosis, characterized by the upregulation of pro-apoptotic Bax and the cleavage of PARP[1][3].
Figure 1: Mechanistic pathway of Daphnenone-induced cytotoxicity via B-Raf kinase inhibition.
Self-Validating Experimental Protocols
Protocol A: Cell Culture & IC50 Determination (CCK-8)
-
Cell Seeding: Seed HepG2 and A549 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare Daphnenone in a DMSO stock (ensure final DMSO concentration in wells is <0.1% to prevent solvent toxicity). Treat cells with a concentration gradient (0, 5, 10, 20, 40, 80, 160 μM). Include Sorafenib/Cisplatin as positive controls.
-
Incubation & Readout: After 48 hours, add 10 μL of CCK-8 reagent to each well. Incubate for 2 hours.
-
Validation: Measure absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism).
Protocol B: Flow Cytometry for Mechanism Validation
To prove that the IC50 is driven by the B-Raf mechanism rather than general toxicity, you must validate the cell cycle arrest and apoptosis.
-
Cell Cycle Analysis: Treat cells with the calculated IC50 of Daphnenone for 24 hours. Harvest, wash, and fix cells in 70% cold ethanol overnight. Stain with Propidium Iodide (PI) and RNase A for 30 minutes. Expected Result: Accumulation of cells in the G2/M phase[1].
-
Apoptosis Assay: Harvest treated cells and resuspend in Annexin V binding buffer. Stain with Annexin V-FITC and PI. Expected Result: A dose-dependent shift into the early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic quadrants.
Protocol C: Western Blotting (Target Confirmation)
-
Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving B-Raf and MAPK phosphorylation states).
-
Probing: Run lysates on a 10% SDS-PAGE gel. Probe with primary antibodies against B-Raf, p-ERK, Bax, Bcl-2, and Cleaved PARP.
-
Causality Check: A successful experiment will show decreased p-ERK (confirming B-Raf inhibition) and increased Cleaved PARP (confirming execution of apoptosis).
Figure 2: Self-validating experimental workflow for Daphnenone efficacy profiling.
Conclusion & Translational Outlook
Daphnenone presents a highly specific, mechanistically sound alternative to broad-spectrum cytotoxic agents. By directly targeting B-Raf kinase residues CYS532, GLY534, and SER535, it effectively halts tumor proliferation in both hepatic and lung cancer models. For drug development professionals, utilizing the self-validating protocols outlined above ensures that IC50 data is inextricably linked to its molecular mechanism, paving the way for robust preclinical validation and potential structural optimization.
References
- Zhang, S., et al. (2006). Two new chemical constituents from Daphne Odora Thunb. var. marginata. Natural Product Research.
- Diao, Y., et al. (2018). Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening. Frontiers in Pharmacology.
- Zeng, Y. M., et al. (2009). Chemical constituents from the flower buds of Daphne genkwa (Thymelaeaceae). ResearchGate.
Sources
A Senior Application Scientist's Guide to In Vivo Validation of Daphnenone's Anti-Tumor Efficacy
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of Daphnenone, a promising daphnane-type diterpenoid with anti-tumor potential. We will move beyond simplistic protocol listings to explore the causality behind experimental design, ensuring a robust and self-validating approach to preclinical assessment. Our focus will be on comparing Daphnenone's efficacy against established alternatives, supported by experimental data and methodologies.
Introduction: The Therapeutic Potential of Daphnenone
The genus Daphne is a rich source of biologically active compounds, among which daphnane-type diterpenoids are prominent for their diverse pharmacological activities, including anti-tumor effects.[1][2] Daphnenone, a member of this class, has garnered interest for its potential to inhibit cancer progression. Unlike traditional cytotoxic agents that directly kill cancer cells, preliminary evidence suggests that daphnane diterpenes may exert their influence by modulating cell-signaling pathways associated with metastasis.[1][3] This guide focuses on the critical next step after initial in vitro screening: validating these anti-tumor properties in a living system, which is the gold standard for preclinical evaluation.[4][5]
Unraveling the Mechanism: A Focus on Anti-Metastatic Action
Understanding the mechanism of action is paramount for designing a meaningful in vivo study. For many daphnane diterpenes, the primary anti-tumor effect observed is not cytotoxicity but rather the inhibition of metastasis.[3] This is a crucial distinction from conventional chemotherapies like cisplatin or doxorubicin, which are broadly cytotoxic.[6][7]
Research indicates that daphnane diterpenes can suppress the metastatic potential of tumor cells by downregulating the expression of metastasis-associated proteins, such as matrix metalloproteinases (MMP2 and MMP9) and their docking molecule CD44.[3] These enzymes are critical for degrading the extracellular matrix, a key step in tumor invasion and migration. Furthermore, these compounds may influence the expression of metastasis-associated genes, upregulating tumor suppressors like Egr1 while inhibiting genes such as Id2 and Sytl2.[3]
This proposed mechanism necessitates an in vivo model that can effectively measure anti-metastatic, rather than just cytostatic or cytotoxic, effects.
Caption: Proposed anti-metastatic mechanism of Daphnenone.
Designing the In Vivo Study: A Comparative Efficacy Protocol
The primary goal of this in vivo study is to assess the anti-tumor efficacy of Daphnenone in a clinically relevant context and compare its performance against a standard-of-care chemotherapeutic agent. Given Daphnenone's proposed anti-metastatic action, a spontaneous or experimental metastasis model is more appropriate than a standard subcutaneous xenograft model, which primarily measures tumor growth rate.[8]
We will use the B16F10 murine melanoma experimental lung metastasis model, as it is a well-established and aggressive model for studying metastatic colonization of the lungs, and has been used to evaluate daphnane diterpenes.[3]
Experimental Workflow
Caption: Experimental workflow for in vivo validation.
Detailed Step-by-Step Methodology
1. Animal Model and Husbandry:
- Species: C57BL/6 mice, female, 6-8 weeks old.
- Justification: This strain is syngeneic to the B16F10 cell line, ensuring an immunocompetent model where the tumor-host interaction is preserved.
- Acclimatization: House animals for at least one week prior to the experiment under standard conditions (12h light/dark cycle, ad libitum access to food and water). All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Cell Culture and Preparation:
- Cell Line: B16F10 murine melanoma cells.
- Culture: Maintain in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Preparation: On the day of injection, harvest cells using trypsin, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS at a concentration of 2.5 x 10^5 cells/mL. Ensure >95% viability via trypan blue exclusion.
3. Experimental Groups (n=10 mice per group):
- Group 1 (Vehicle Control): Administered the vehicle used to dissolve Daphnenone (e.g., 0.5% carboxymethylcellulose).
- Group 2 (Daphnenone): Administered Daphnenone at 50 mg/kg, dissolved in vehicle. This dosage is based on prior studies with daphnane diterpene-rich extracts.[3]
- Group 3 (Positive Control): Administered Dacarbazine (DTIC) at 80 mg/kg. DTIC is a standard chemotherapeutic agent for melanoma. This group serves as a benchmark for efficacy.
4. Tumor Inoculation and Drug Administration:
- Inoculation (Day 0): Inject 100 µL of the B16F10 cell suspension (2.5 x 10^4 cells) into the lateral tail vein of each mouse.
- Administration (Days 1-21): Administer the assigned treatment daily via oral gavage. Oral administration is chosen to assess the bioavailability and efficacy of a potentially orally available compound.
5. Monitoring and Endpoint:
- Toxicity Assessment: Record the body weight of each mouse daily. A weight loss exceeding 20% is a typical endpoint criterion. Observe for any signs of distress or toxicity.
- Study Endpoint (Day 21): Euthanize all mice. This time point allows for the development of visible metastatic nodules in the lungs in the control group.
- Tissue Collection: Perfuse the lungs with PBS and then fix in Bouin's solution to enhance the contrast of metastatic nodules.
6. Data Analysis:
- Primary Endpoint: Count the number of visible tumor nodules on the surface of all lung lobes for each mouse.
- Secondary Endpoints:
- Embed a portion of the lung tissue in paraffin for histological analysis.
- Perform Hematoxylin and Eosin (H&E) staining to confirm the presence of tumors.
- Perform Immunohistochemistry (IHC) for proliferation markers (Ki-67) and mechanism-related markers (MMP9, CD44).
- Statistical Analysis: Compare the mean number of lung nodules between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is considered statistically significant.
Comparative Efficacy and Data Presentation
The success of the in vivo validation hinges on a clear, objective comparison of Daphnenone's performance against both negative and positive controls. The data should be summarized to allow for straightforward interpretation.
Table 1: Comparative In Vivo Efficacy of Daphnenone against B16F10 Lung Metastasis
| Treatment Group | Dosage & Administration | Mean Lung Nodules (± SD) | % Change in Body Weight (Day 21) | Relative MMP9 Expression (% of Control) |
| Vehicle Control | 0.5% CMC, oral, daily | 150 (± 25) | +5.2% | 100% |
| Daphnenone | 50 mg/kg, oral, daily | 45 (± 12) | +4.8% | 35% |
| Dacarbazine (DTIC) | 80 mg/kg, i.p., Q3D | 25 (± 8)* | -8.5% | 95% |
Data are representative and hypothetical for illustrative purposes, based on expected outcomes from published literature.[3] Statistical significance (p < 0.05) compared to the Vehicle Control is denoted by an asterisk ().
Interpretation and Scientific Rationale
-
Efficacy: The primary outcome is the significant reduction in the number of lung nodules in the Daphnenone-treated group compared to the vehicle control. This directly demonstrates in vivo anti-tumor activity.
-
Comparison to Standard-of-Care: While Dacarbazine may show slightly higher efficacy in reducing tumor burden, it is associated with significant toxicity, as indicated by body weight loss. Daphnenone's ability to reduce metastasis with minimal impact on body weight suggests a favorable therapeutic window and a different toxicity profile.
-
Mechanism Validation: The expected decrease in MMP9 expression in the Daphnenone group, but not in the Dacarbazine group, provides strong in vivo evidence that Daphnenone's mechanism of action is distinct from conventional chemotherapy and is consistent with the anti-metastatic hypothesis.
-
Causality in Protocol Design:
-
Why an immunocompetent model? Using C57BL/6 mice allows for the evaluation of the drug's effect in the context of a functional immune system, which can play a role in controlling metastasis.
-
Why oral administration? This route tests the compound's potential for convenient patient dosing and assesses its stability and absorption in the gastrointestinal tract.
-
Why measure body weight? It is a simple, non-invasive, yet critical indicator of systemic toxicity, a major hurdle for many anti-cancer drugs.[9]
-
Future Directions
The validation of Daphnenone's anti-metastatic efficacy in this model opens several avenues for further research:
-
Dose-Response Studies: Determine the optimal therapeutic dose and establish a maximum tolerated dose (MTD).
-
Combination Therapy: Investigate potential synergistic effects by combining a non-toxic dose of Daphnenone with a lower, less toxic dose of standard chemotherapy like Dacarbazine.[10]
-
Orthotopic Models: Validate the findings in an orthotopic model (e.g., mammary fat pad injection for breast cancer) that more closely mimics the full metastatic cascade, including local invasion and intravasation.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Correlate the drug concentration in plasma and tumor tissue with the observed biological effects on target proteins like MMP9.
By employing this rigorous, mechanism-driven, and comparative approach, researchers can confidently validate the in vivo efficacy of Daphnenone and build a strong data package for further preclinical and clinical development.
References
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A Comparative Guide to the Cytotoxicity of Daphnenone in MCF-7 and LOVO Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and compare the cytotoxic effects of daphnenone, a natural bioactive compound, on two distinct human cancer cell lines: MCF-7 (breast adenocarcinoma) and LOVO (colorectal adenocarcinoma). We will delve into the unique characteristics of each cell line, the postulated mechanisms of daphnenone's action, and provide detailed, field-proven protocols to empower your research.
Introduction: Setting the Stage for a Comparative Study
Daphnenone and its related compounds, derived from plants of the Daphne genus, have garnered interest for their potential antitumor properties.[1] Understanding the efficacy and mechanism of such compounds across different cancer types is a critical step in preclinical drug development. This guide uses two widely-studied cell lines as a comparative model:
-
MCF-7: An estrogen receptor-positive (ER+) cell line derived from a breast adenocarcinoma, it is a cornerstone model for studying hormone-responsive breast cancers.[2]
-
LOVO: A cell line established from a metastatic colorectal adenocarcinoma, it serves as a valuable model for advanced-stage colon cancer.[3][4]
A direct comparison of daphnenone's cytotoxicity on these two cell lines is not extensively documented in current literature. Therefore, this guide presents a validated roadmap for conducting such a study, from initial cell characterization to in-depth mechanistic analysis.
Section 1: Comparative Profiles of MCF-7 and LOVO Cell Lines
The inherent genetic and phenotypic differences between cancer cell lines are fundamental to their differential response to therapeutic agents. Understanding these distinctions is the causal basis for designing a robust comparative study.
| Feature | MCF-7 (Breast Adenocarcinoma) | LOVO (Colorectal Adenocarcinoma) |
| Origin | Pleural effusion from a 69-year-old female.[5] | Metastatic nodule from a 56-year-old male.[4] |
| Morphology | Epithelial-like, forms monolayers with dome structures.[5] | Epithelial-like, well-differentiated with acinar structures.[3] |
| Estrogen Receptor (ER) | Positive (ER-α), growth is influenced by estrogens.[5] | Not applicable/typically negative. |
| Key Genetic Markers | Expresses WNT7B oncogene; generally considered to have low metastatic potential.[2] | Mutations in APC, KRAS, and TP53 genes; microsatellite instability–high (MSI-H).[6][7][8] |
| Therapeutic Relevance | Model for luminal A, hormone-responsive breast cancer.[2] | Model for advanced, metastatic, and mismatch-repair deficient colorectal cancer.[6] |
These differences, particularly in hormone receptor status and key oncogenic mutations (e.g., KRAS in LOVO, ER-pathway in MCF-7), suggest that daphnenone may elicit distinct cytotoxic responses and engage different molecular pathways in each cell line.
Section 2: Postulated Cytotoxic Mechanisms of Daphnenone
While data on daphnenone is limited, studies on the closely related coumarin, daphnoretin, provide strong indications of its mechanism of action. It is hypothesized that daphnenone, like daphnoretin, exerts its anticancer effects through two primary mechanisms: the induction of apoptosis and cell cycle arrest.
1. Induction of Apoptosis: Daphnoretin has been shown to trigger programmed cell death by generating reactive oxygen species (ROS).[9][10] This leads to the activation of the intrinsic mitochondrial apoptosis pathway, characterized by:
-
An increased Bax/Bcl-2 ratio, which enhances mitochondrial outer membrane permeabilization.[9][11]
-
The release of cytochrome c from the mitochondria into the cytoplasm.[11]
-
Activation of the caspase cascade, particularly initiator caspase-9 and executioner caspase-3.[11][12]
2. Cell Cycle Arrest: The compound can halt cell proliferation by arresting the cell cycle at specific checkpoints.[11] In breast cancer cells, daphnoretin has been observed to cause S-phase arrest by increasing levels of the cyclin-dependent kinase inhibitor p21 and decreasing levels of Cyclin E and CDK2.[13] In other cancer types, G2/M phase arrest has also been reported.[11] This disruption prevents cancer cells from proceeding through the division cycle, ultimately inhibiting tumor growth.
The following diagram illustrates the likely signaling cascade affected by daphnenone.
Caption: Proposed experimental workflow for comparative analysis.
Section 4: Quantitative Data Summary (Hypothetical)
Following the proposed workflow, all quantitative data should be summarized for clear comparison. The table below serves as a template for presenting your findings.
| Parameter | MCF-7 | LOVO |
| IC50 (µM) at 48h | e.g., 15.5 ± 2.1 | e.g., 28.3 ± 3.5 |
| % Apoptotic Cells (Annexin V+) at IC50 | e.g., 45.2% | e.g., 30.1% |
| Cell Cycle Distribution at IC50 (% Cells) | ||
| G0/G1 Phase | e.g., 35% | e.g., 65% |
| S Phase | e.g., 55% (Arrest) | e.g., 20% |
| G2/M Phase | e.g., 10% | e.g., 15% |
Section 5: Detailed Experimental Protocols
The following protocols are standardized and include critical steps and explanations to ensure reproducibility and accuracy.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. [7] Materials:
-
MCF-7 and LOVO cells
-
Complete culture medium (specific to each cell line)
-
96-well plates
-
Daphnenone stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS). * DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of daphnenone in culture medium. Remove the old medium from the wells and add 100 µL of the daphnenone dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. [11] * Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [11]6. Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of daphnenone that inhibits 50% of cell growth).
Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. [2][8] Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from your culture plates. For adherent cells, gently detach them using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS. [14]3. Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. [14]4. Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. [9][10] * Rationale: Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptosis/necrosis).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [14]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. [14]Use FITC (FL1) and PI (FL2) channels to differentiate cell populations:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells, allowing for the determination of their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). [5] Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Cold PBS
-
PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). [5][15]* Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells by centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. [5]Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Rationale: Ethanol fixation permeabilizes the cells, allowing the PI dye to enter and stain the DNA.
-
-
Rehydration & Staining: Centrifuge the fixed cells (500 x g for 5 minutes), discard the ethanol, and wash twice with cold PBS. [3]5. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. [3] * Rationale: RNase A is crucial to degrade any double-stranded RNA, ensuring that PI staining is specific to DNA. [6]6. Incubation: Incubate for 30 minutes at room temperature, protected from light. [3]7. Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI signal. Collect at least 10,000 events and use pulse processing (e.g., width vs. area) to exclude cell doublets. The DNA content will reveal the percentage of cells in G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N).
References
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ECACC. (n.d.). MCF7 - ECACC cell line profiles. Retrieved from [Link]
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Champions Oncology. (n.d.). LoVo (Colorectal Cancer CDX Model). Retrieved from [Link]
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Cytion. (n.d.). LoVo Cell Line. Retrieved from [Link]
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Liu, Y., et al. (2021). Daphnetin triggers ROS-induced cell death and induces cytoprotective autophagy by modulating the AMPK/Akt/mTOR pathway in ovarian cancer. Phytomedicine, 82, 153465. Retrieved from [Link]
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Wang, J., et al. (2012). Daphnoretin induces cell cycle arrest and apoptosis in human osteosarcoma (HOS) cells. Molecules, 17(1), 598-612. Retrieved from [Link]
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Wang, L., et al. (2021). Daphnoretin induces reactive oxygen species-mediated apoptosis in melanoma cells. Oncology Letters, 21(6), 453. Retrieved from [Link]
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Li, Y., et al. (2018). Daphnegiravone D from Daphne giraldii Nitsche induces p38-dependent apoptosis via oxidative and nitrosative stress in hepatocellular carcinoma cells. Biomedicine & Pharmacotherapy, 107, 1426-1433. Retrieved from [Link]
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Wang, L., et al. (2021). Daphnoretin induces reactive oxygen species-mediated apoptosis in melanoma cells. Oncology Letters, 21(6), 453. Retrieved from [Link]
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Lee, S. H., et al. (2016). Anticancer Activity of Novel Daphnane Diterpenoids from Daphne genkwa through Cell-Cycle Arrest and Suppression of Akt/STAT/Src Signalings in Human Lung Cancer Cells. Journal of Natural Products, 79(6), 1596-1605. Retrieved from [Link]
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Wang, L., et al. (2021). Daphnoretin induces melanoma cell apoptosis via a caspase-dependent... ResearchGate. Retrieved from [Link]
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Li, Y., et al. (2022). Daphnoretin Arrests the Cell Cycle and Induces Apoptosis in Human Breast Cancer Cells. Journal of Natural Products, 85(10), 2353-2362. Retrieved from [Link]
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University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
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Liu, Y., et al. (2024). Phytochemistry, Pharmacology and Clinical Applications of Cortex Daphnes: A Review. Records of Natural Products, 18(6), 550-596. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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iGEM. (n.d.). Annexin V-FITC Assay Protocol. Retrieved from [Link]
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NCBI. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Nacalai Tesque. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]
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A Comprehensive Guide to the Safe Disposal of Daphnenone in a Laboratory Setting
This document provides an in-depth guide for the proper and safe disposal of daphnenone, a naturally occurring phenolic compound.[1][2][3] Adherence to these procedures is critical for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. The information herein is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory environment.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice rests on a proactive approach to waste management. The disposal of any chemical, including daphnenone, should be planned before its use.[4] The guiding principles are to treat all chemical waste as hazardous unless explicitly determined otherwise, and to prevent its release into the environment.[4][5] This involves proper identification, segregation, containment, and labeling of all waste streams.[5][6]
Hazard Assessment of Daphnenone
Assumed Hazard Profile for Daphnenone:
| Hazard Class | Description | Recommended Precautions |
| Acute Toxicity (Oral) | Based on data for similar compounds, may be harmful if swallowed.[7][8][9] | Do not eat, drink, or smoke when handling.[9] Wash hands thoroughly after handling.[9] If swallowed, seek immediate medical attention.[9] |
| Skin Irritation | Expected to cause skin irritation upon contact. | Wear appropriate chemical-resistant gloves and a lab coat.[4] Avoid prolonged or repeated skin contact.[7] In case of contact, wash the affected area with plenty of water. |
| Eye Irritation | Expected to cause serious eye irritation. | Wear safety goggles or a face shield.[4] In case of eye contact, rinse cautiously with water for several minutes. |
| Aquatic Toxicity | Many phenolic compounds exhibit toxicity to aquatic life.[7][8][10] | Prevent release to drains, surface water, and groundwater.[10] |
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling daphnenone waste, ensure the following safety measures are in place:
-
Engineering Controls: All handling of daphnenone, especially the generation of waste, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.
-
Body Protection: A full-length laboratory coat should be worn and kept fastened.
-
Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary for cleaning up large spills outside of containment.
-
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[11]
-
Solid Waste:
-
Includes: Contaminated filter paper, weighing paper, paper towels, gloves, and any other solid materials that have come into contact with daphnenone.
-
Collection: Place in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the waste.
-
-
Liquid Waste:
-
Includes: Unused solutions of daphnenone, rinsates from cleaning contaminated glassware, and mother liquors from crystallizations.
-
Collection: Collect in a dedicated, leak-proof, and sealable hazardous waste container.[5][12] Do not mix with other waste streams unless compatibility has been confirmed. The container should have secondary containment to prevent spills.[11]
-
-
Sharps Waste:
-
Includes: Contaminated needles, syringes, and broken glassware.
-
Collection: Place in a designated sharps container that is puncture-resistant and leak-proof.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Daphnenone," and the approximate concentration and quantity.[4][6]
Step-by-Step Disposal Protocol
The following workflow outlines the process for the disposal of daphnenone waste.
Caption: Workflow for the proper disposal of daphnenone waste.
Decontamination Procedures
Effective decontamination is essential to prevent cross-contamination and accidental exposure.
-
Equipment and Glassware:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the daphnenone residue. Collect this rinsate as hazardous liquid waste.[6]
-
Triple Rinse: Perform a triple rinse with the chosen solvent.[6][12] The rinsate from all three rinses must be collected as hazardous waste.[6]
-
Final Wash: After the solvent rinse, wash the glassware with soap and water.
-
-
Work Surfaces:
-
Wipe the contaminated surface with a paper towel soaked in a suitable solvent.
-
Follow with a wash using a laboratory detergent and water.
-
All used paper towels and wipes should be disposed of as solid hazardous waste.
-
-
Spills:
-
Small Spills:
-
Don appropriate PPE.
-
Cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the absorbent material into a designated hazardous waste container.[13]
-
Decontaminate the spill area as described above.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Prevent the spill from entering drains.
-
Only personnel trained in hazardous spill response should attempt to clean up a large spill.
-
-
Emergency Procedures
In the event of an accidental exposure to daphnenone, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14] Remove contaminated clothing. Seek medical attention if irritation persists.[13]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[13] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
References
- Dapsone - Safety D
- Dapsone.
- Hazardous Waste Disposal Procedures - Environmental Health and Safety.
- Management of decontamination in chemical accidents: a labor
- Chemical Waste Disposal Guidelines.
- Safety Data Sheet - Cayman Chemical. (2025, August 12).
- SAFETY DATA SHEET - TCI Chemicals. (2025, November 6).
- Decontamination - Health, Safety & Risk Management.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Daphnenone | Phenolic Compound - MedchemExpress.com.
- Daphnenone (瑞香烯酮) - 仅供科研| 酚类化合物| MCE.
- Daphnenone | Phenolic Compound - MedchemExpress.com (German).
- Decontamination procedures - University of Nottingham.
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- Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt.
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- Chemical and Hazardous Waste Guide - UiO. (2024, October 20).
- 0668 - Hazardous Substance Fact Sheet.
- Handbook of Chemical Substance Management and Waste Disposal.
- Decontamination Solutions and Techniques for Chemical, Biological, Radiological and Nuclear (CBRN) Incidents - DergiPark. (2024, May 7).
- Damascenone - SAFETY D
- Chemical Waste Management Guide.
- PRACTICAL PROCEDURES FOR MICROBIAL DECONTAMIN
- Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
- Safety D
- Essential Guide to the Proper Disposal of Daphmacropodine - Benchchem.
- Benzophenone | C6H5COC6H5 | CID 3102 - PubChem - NIH.
- Diethanolamine | C4H11NO2 | CID 8113 - PubChem - NIH.
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Quantitative Risk Assessment: Daphnenone Cytotoxicity Profile
Handling Daphnenone (CAS: 936006-13-2), a potent bioactive phenolic compound isolated from the Daphne genus (e.g., Daphne tangutica, Daphne giraldii)[1][2], requires rigorous laboratory safety protocols. In drug development, Daphnenone is highly valued for its profound cytotoxic effects against multiple human cancer cell lines, functioning by inducing tumor cell apoptosis and arresting the cell cycle at the G2/M phase[1][3].
Because of its high cytotoxicity, Daphnenone must be handled as a hazardous chemical agent. This guide provides an authoritative, step-by-step operational and disposal framework designed to protect researchers from accidental dermal absorption, inhalation of particulates, and mucosal exposure[4].
To understand the necessity of stringent Personal Protective Equipment (PPE), we must first look at the compound's potency. The table below summarizes the half-maximal inhibitory concentration ( IC50 ) of Daphnenone across various malignant cell lines. Its low micromolar efficacy underscores the severe risk of systemic toxicity upon accidental exposure.
| Cell Line | Cancer Type | IC50 Value (μM) | Mechanism of Action / Notes |
| SUNE-1 | Nasopharyngeal Carcinoma | 1.43 | Induces apoptosis; highly potent[3] |
| HONE-1 | Nasopharyngeal Carcinoma | 2.23 | G2/M phase cell cycle arrest[1][3] |
| A375-S2 | Human Melanoma | 29.8 | Time- and dose-dependent cytotoxicity[5] |
PPE Specifications and Causality
A self-validating safety system relies on understanding why specific equipment is chosen. Do not substitute these materials without consulting your Environmental Health and Safety (EHS) department.
-
Hand Protection (Double-Gloving): Use extended-cuff nitrile gloves (minimum 8 mil thickness).
-
Causality: Daphnenone is highly lipophilic and is typically reconstituted in organic solvents like Dimethyl Sulfoxide (DMSO) for in vitro assays. DMSO rapidly permeates latex, acting as a carrier that can transport dissolved cytotoxic compounds directly through the skin barrier. Nitrile provides superior chemical resistance. Double-gloving ensures that if the outer glove is contaminated, the inner glove maintains the barrier during the doffing process[4].
-
-
Respiratory Protection: Handling must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood. If a BSC is unavailable, a fit-tested N95 or P100 particulate respirator is mandatory.
-
Causality: As a lyophilized powder (Molecular Weight: 252.31 g/mol )[6], Daphnenone poses a severe inhalation risk. Ambient air currents can easily aerosolize the fine particulates, leading to direct respiratory tract exposure. A BSC with HEPA filtration ensures inward directional airflow, trapping cytotoxic dust.
-
-
Eye & Face Protection: Chemical splash goggles (ANSI Z87.1 compliant). A full face shield is required when handling concentrated stock solutions outside the BSC.
-
Causality: Standard safety glasses with side shields are insufficient against liquid splashes of DMSO-Daphnenone solutions, which can cause severe mucosal toxicity and rapid systemic absorption via the conjunctiva.
-
-
Body Protection: Disposable, low-linting, front-closing isolation gown with knit cuffs (e.g., Tyvek or polyethylene-coated material).
-
Causality: Traditional woven cotton lab coats absorb spills and hold the cytotoxic agent against the skin. Polyethylene-coated gowns repel liquid splashes and prevent particulate penetration, ensuring the compound does not contaminate street clothing[4].
-
Standard Operating Procedure for Donning and Doffing Cytotoxic PPE.
Operational Workflow: Handling & Solution Preparation
To maintain scientific integrity and personnel safety, follow this step-by-step methodology when preparing Daphnenone stock solutions.
-
Environmental Preparation: Ensure the Class II BSC is operational and has run for at least 15 minutes to establish stable airflow. Line the work surface with a plastic-backed absorbent bench pad to contain micro-spills[4].
-
Reagent Equilibration: Bring the sealed vial of Daphnenone to room temperature inside a desiccator before opening.
-
Causality: Opening a cold vial causes ambient moisture condensation. Water introduction can degrade the compound, alter its precise molecular weight, and ruin assay reproducibility.
-
-
Weighing and Reconstitution: Using an anti-static micro-spatula, weigh the required amount. Best Practice: If preparing a standard stock solution (e.g., 10 mM), inject the calculated volume of anhydrous DMSO directly into the original supplier vial through the septum using a syringe. This eliminates powder transfer and drastically reduces aerosolization risks.
-
Decontamination: Wipe down the exterior of all sealed tubes containing the reconstituted Daphnenone with 70% ethanol or a validated cytotoxic decontaminant before removing them from the BSC.
Spill Management & Disposal Plan
Even with rigorous protocols, spills can occur. Every laboratory handling Daphnenone must have a dedicated Cytotoxic Spill Kit readily available[4].
Step-by-Step Spill Response:
-
Isolate & Alert: Immediately halt work, evacuate non-essential personnel from the immediate area, and display hazard signs[4].
-
PPE Upgrade: Don a heavy-duty apron and a fresh pair of outer gloves over your existing PPE[4].
-
Containment (Powder vs. Liquid):
-
For Powder: Gently cover the spill with wet paper towels to prevent aerosolization. Never sweep a cytotoxic powder[4].
-
For Liquid: Cover the spill with highly absorbent, dry pads.
-
-
Clean-up: Clean from the periphery of the spill toward the center to prevent spreading. Wash the area thoroughly with a laboratory detergent solution, followed by three separate rinses with distilled water[4].
-
Waste Segregation: Place all contaminated materials (pads, gloves, broken glass handled with forceps) into a designated, puncture-proof cytotoxic waste container (typically color-coded yellow or purple)[4][7].
Decision matrix and operational workflow for Daphnenone spill containment.
Routine Disposal Protocol:
-
Solid Waste: All empty vials, contaminated pipette tips, and used PPE must be disposed of in rigid cytotoxic waste bins for high-temperature incineration[4][7].
-
Liquid Waste: Excess Daphnenone stock solutions must be collected in compatible, clearly labeled, sealed glass or High-Density Polyethylene (HDPE) containers. Never pour cytotoxic solutions down the drain. They must be handed over to a licensed hazardous waste contractor[7].
References
-
Biotechnology Production of Cell Biomass from the Endangered Kickxia elatine (L.) Dumort: Its Untargeted Metabolomic Analysis and Cytotoxic Potential Against Melanoma Cells. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Chemical constituents from the flower buds of Daphne genkwa (Thymelaeaceae). ResearchGate. Available at: [Link]
-
Chemical constituents investigation of Daphne tangutica. ResearchGate. Available at: [Link]
-
CYTOTOXIC DRUGS in MSF - Intro Technical Sheets. Médecins Sans Frontières (MSF) Unicat. Available at: [Link]
-
UBC Chemical Safety Manual. University of British Columbia. Available at: [Link]
-
Chapter 2 - Some Basics (Biological Safety Cabinets). National Safety Council (NSC). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intro Technical Sheets | Unicat [unicat.msf.org]
- 5. Biotechnology Production of Cell Biomass from the Endangered Kickxia elatine (L.) Dumort: Its Untargeted Metabolomic Analysis and Cytotoxic Potential Against Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daphnenone|Daphnane Diterpene|For Research Use [benchchem.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
